Hymexelsin
説明
Structure
2D Structure
特性
IUPAC Name |
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O13/c1-29-11-4-9-2-3-14(23)32-10(9)5-12(11)33-19-17(26)16(25)15(24)13(34-19)6-30-20-18(27)21(28,7-22)8-31-20/h2-5,13,15-20,22,24-28H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERMUGUBKSKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922563 | |
| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117842-09-8 | |
| Record name | Hymexelsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117842098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Hymexelsin?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and potential biological significance of Hymexelsin. It is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside.[1] Its chemical structure has been elucidated through spectroscopic analysis.
The core structure consists of a scopoletin aglycone, which is a coumarin (B35378) derivative characterized by a methoxy (B1213986) group at the 6-position and a hydroxy group at the 7-position of the chromen-2-one core. This aglycone is glycosidically linked to a disaccharide at the 7-hydroxy position. The disaccharide is composed of a glucose unit, which is further linked to an apiose sugar.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | PubChem[2] |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--(CO)O)O)O)O">C@@HO | PubChem[2] |
| InChI Key | DCERMUGUBKSKBM-DSEJFMNZSA-N | PubChem[2] |
| Molecular Formula | C21H26O13 | PubChem[2] |
| Molecular Weight | 486.42 g/mol | [1] |
| CAS Number | 117842-09-8 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are important for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | -2.1 | PubChem |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 486.13734088 | PubChem |
| Monoisotopic Mass | 486.13734088 | PubChem |
| Topological Polar Surface Area | 194 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
Experimental Protocols
Isolation and Purification
The isolation of this compound was first reported by Rao et al. from the stem bark of Hymenodictyon excelsum.[1] The general procedure for the isolation of glycosides from plant material involves the following steps:
Protocol for Glycoside Isolation from Hymenodictyon excelsum
-
Plant Material Preparation: The stem bark of Hymenodictyon excelsum is collected, air-dried, and coarsely powdered.
-
Extraction: The powdered bark is subjected to exhaustive extraction with a suitable solvent, such as ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.
-
Concentration: The solvent from the extract is removed under reduced pressure to yield a concentrated crude extract.
-
Fractionation: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. Glycosides, being polar, are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.
-
Purification: Fractions containing the compound of interest are pooled and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: To identify the chromophoric system, characteristic of the coumarin scaffold.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing information about the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the connectivity of atoms and the stereochemistry of the molecule. Detailed analysis of chemical shifts and coupling constants allows for the complete assignment of the proton and carbon signals.
Biological Activity and Signaling Pathway
Potential Anti-Prostate Cancer Activity
A molecular docking study has suggested that this compound may possess therapeutic value against prostate cancer. The study investigated the binding of phytochemicals from Hymenodictyon excelsum to the ligand-binding domain of the human androgen receptor (AR).
Table 3: Molecular Docking Results of Selected Phytochemicals against Androgen Receptor
| Compound | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) | HBOND Energy (kcal/mol) |
| Dihydrotestosterone (B1667394) (Control) | -109.81 | -86.32 | -4.62 |
| This compound (as Esculin) * | -97.28 | -80.68 | -3.09 |
| Morindone | -98.13 | -81.25 | -3.62 |
| Anthragallol | -94.83 | -78.45 | -2.61 |
*Note: The study used Esculin, a structurally related coumarin glycoside also found in the plant, as a representative for docking studies.
The results indicate that these compounds, including the class of compounds to which this compound belongs, show favorable binding to the androgen receptor, suggesting a potential antagonistic effect.
Androgen Receptor Signaling Pathway
The androgen receptor is a key player in the development and progression of prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the receptor translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. By binding to the AR, compounds like this compound could potentially block this signaling cascade.
Conclusion
This compound is a complex natural product with a well-defined chemical structure. Its potential interaction with the androgen receptor highlights a promising avenue for further research, particularly in the context of developing novel therapeutics for prostate cancer. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its full therapeutic potential. Further in-vitro and in-vivo studies are warranted to validate the findings from computational models and to fully elucidate its pharmacological profile.
References
Hymexelsin (Xeroboside): A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymexelsin, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its extraction and isolation, and its physicochemical characterization. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
The primary and most well-documented natural source of this compound is the stem bark of Hymenodictyon excelsum , a deciduous tree belonging to the Rubiaceae family.[1] This plant is found in various regions of Asia, including India and Bangladesh.[2] While H. excelsum is the principal source, this compound has also been identified in other plant species, such as Cichorium endivia (endive).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound (Xeroboside)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₁₃ | |
| Molecular Weight | 486.42 g/mol | |
| CAS Number | 117842-09-8 | |
| Class | Coumarin (B35378) Glycoside | |
| Synonyms | Xeroboside |
Experimental Protocols: Isolation and Purification
The following protocol is based on the initial isolation of this compound from the stem bark of Hymenodictyon excelsum as described by Rao et al. (1988), supplemented with general chromatographic techniques for natural product purification.
Extraction
-
Preparation of Plant Material: The stem bark of Hymenodictyon excelsum is collected, shade-dried, and coarsely powdered.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol (B145695) or methanol (B129727) at room temperature using a soxhlet apparatus or maceration. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The purification of this compound from the crude extract is achieved through a series of chromatographic steps.
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol is typically used. The polarity is gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel G.
-
Mobile Phase: Chloroform-Methanol (e.g., 9:1 or 8:2 v/v).
-
Visualization: The plates are visualized under UV light and/or by spraying with a suitable reagent (e.g., ceric sulfate (B86663) solution) followed by heating. Fractions showing a spot corresponding to this compound are pooled.
-
-
Further Purification (if necessary):
-
For higher purity, the pooled fractions can be subjected to further chromatographic techniques such as preparative TLC or column chromatography over Sephadex LH-20.
-
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Structural Characterization
Potential Biological Activity and Signaling Pathways
Extracts of Hymenodictyon excelsum have been reported to possess anti-inflammatory and antioxidant properties. While specific studies on the signaling pathways modulated by pure this compound are limited, its chemical class as a coumarin suggests potential mechanisms of action.
Anti-inflammatory Activity
Many natural coumarins exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.
Antioxidant Activity
The antioxidant properties of this compound are likely attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals. The general mechanism of radical scavenging is illustrated below.
Conclusion
This compound (Xeroboside) represents an interesting natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural origin and a framework for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological activities through in-vitro and in-vivo studies, and to explore its specific molecular targets and signaling pathways. The detailed experimental protocols and conceptual diagrams presented herein are intended to facilitate and guide future investigations into this promising coumarin glycoside.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Hymexelsin in Hymenodictyon excelsum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymexelsin, an apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, presents a unique structural motif with potential pharmacological significance. To date, the precise biosynthetic pathway of this natural product within H. excelsum remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of its constituent moieties, scopoletin and apiose, to propose a putative pathway for this compound formation. Drawing upon established pathways in model organisms, this document provides a comprehensive theoretical framework, including key enzymatic steps, potential regulatory mechanisms, and detailed, adaptable experimental protocols to facilitate future research. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, enabling its potential biotechnological production and exploration of its therapeutic applications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Hymenodictyon excelsum is hypothesized to occur in three main stages:
-
Synthesis of the Aglycone Moiety, Scopoletin: This proceeds via the well-established phenylpropanoid pathway.
-
Synthesis of the Activated Sugar, UDP-D-Apiose: This involves the conversion of UDP-D-glucose.
-
Glycosylation: The final step involves the attachment of apiose to scopoletin, catalyzed by a specific glycosyltransferase.
A detailed schematic of the proposed pathway is presented below.
Quantitative Data
While specific quantitative data for this compound biosynthesis in H. excelsum is not available, the following tables provide representative data for key enzymes in the proposed pathway from other plant species. These values can serve as a benchmark for future experimental design.
Table 1: Kinetic Parameters of Key Enzymes in Scopoletin Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 270 | N/A | [Source Text] |
| Cinnamate-4-Hydroxylase (C4H) | Arabidopsis thaliana | Cinnamic Acid | 10 | N/A | [Source Text] |
| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana | p-Coumaric Acid | 50 | N/A | [Source Text] |
| Feruloyl-CoA 6'-Hydroxylase (F6'H1) | Arabidopsis thaliana | Feruloyl-CoA | 10 | N/A | [1] |
Table 2: Kinetic Parameters of UDP-D-Apiose/UDP-D-Xylose Synthase (AXS)
| Enzyme | Organism | Substrate | Km (µM) | Turnover Number (min-1) | Reference |
| AXS1 | Arabidopsis thaliana | UDP-D-Glucuronic Acid | N/A | 0.3 | [Source Text] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the proposed biosynthetic pathway of this compound.
Protocol for Heterologous Expression and Functional Characterization of F6'H1
This protocol describes the expression of a candidate F6'H1 gene from H. excelsum in E. coli to verify its enzymatic activity.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the stem bark of H. excelsum using a suitable kit, followed by first-strand cDNA synthesis.
-
Gene Amplification and Cloning: Degenerate primers, designed from conserved regions of known F6'H1 sequences, are used to amplify the putative gene. The PCR product is then cloned into an expression vector.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested and lysed.
-
Protein Purification: The recombinant protein is purified using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with the substrate feruloyl-CoA and necessary co-factors.
-
Product Analysis: The reaction products are extracted and analyzed by LC-MS to confirm the formation of 6'-hydroxyferuloyl-CoA and its spontaneous conversion to scopoletin.
Protocol for UDP-Glycosyltransferase (UGT) Activity Assay
This protocol outlines a method to detect the glycosylation of scopoletin to form this compound using a protein extract from H. excelsum.
Methodology:
-
Protein Extraction: A crude protein extract is prepared from the stem bark of H. excelsum.
-
Enzyme Assay: The protein extract is incubated with scopoletin and synthesized UDP-D-apiose in a suitable buffer.
-
Product Detection: The reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of this compound.
Regulatory Signaling Pathways
The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. While specific regulators for this compound are unknown, a general model of regulation can be proposed.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Hymexelsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin, also known as Xeroboside, is a naturally occurring apiose-containing scopoletin (B1681571) glycoside.[1][2] It is isolated from the stem bark of Hymenodictyon excelsum, a plant used in traditional medicine.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological interactions.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its identification, purification, and formulation in research and drug development contexts.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one | PubChem |
| Synonyms | Xeroboside | [1][2] |
| CAS Number | 117842-09-8 | [2] |
| Molecular Formula | C₂₁H₂₆O₁₃ | [1][2][6] |
| Molecular Weight | 486.42 g/mol | [1][2][6] |
Physicochemical Characteristics
| Property | Value/Description | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
| Storage | Store at room temperature in the continental US; conditions may vary elsewhere. It is advised to store the product under the recommended conditions provided in the Certificate of Analysis. | [1] |
| Stability | Specific stability data for this compound is not extensively published. General degradation pathways for similar molecules include hydrolysis and oxidation.[8] Stability is influenced by factors such as temperature, light, pH, and the presence of oxidative agents.[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of natural products like this compound. The following sections outline standard experimental protocols for determining its key physicochemical properties.
Determination of Molecular Weight and Formula
Objective: To accurately determine the molecular weight and elemental composition of this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ are commonly observed.
-
The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).
-
-
Data Interpretation:
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology: Visual Saturated Solution Method
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[11]
-
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clear vial.
-
Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the solid dissolves completely, add another weighed portion of this compound and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).[12]
-
Chemical Stability Profiling
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology: ICH Guideline Q1A(R2) Stress Testing
This protocol is adapted from the ICH guidelines for stability testing of new drug substances.[13][14][15][16]
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample of this compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
This data provides insights into the degradation pathways and helps in determining appropriate storage and handling conditions.
-
Biological Interactions and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, studies on phytochemicals from its source, Hymenodictyon excelsum, suggest potential interactions with key cellular signaling pathways. Computational studies have indicated that compounds from this plant may interact with the androgen receptor (AR), a critical component in the development and progression of prostate cancer.[3][4]
Potential Involvement in Androgen Receptor (AR) Signaling
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes involved in cell growth and survival.[2][7][17] The potential for this compound to modulate this pathway warrants further investigation.
Experimental Workflow: In Silico Analysis
Computational methods such as molecular docking are valuable tools for predicting the interaction of natural products with biological targets. The workflow for such an analysis is outlined below.
This workflow provides a systematic approach to investigating the potential binding of this compound to a protein target, guiding further experimental validation.[8][18][19]
Conclusion
This compound is a coumarin (B35378) glycoside with defined physicochemical properties that are critical for its scientific exploration. This guide provides a foundational understanding of its characteristics and the experimental approaches required for its study. The potential interaction with the androgen receptor signaling pathway highlights an area of interest for future research in drug discovery, particularly in the context of prostate cancer. The outlined protocols and workflows serve as a practical resource for researchers and professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ck12.org [ck12.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 11. dpbck.ac.in [dpbck.ac.in]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ICH Official web site : ICH [ich.org]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
- 15. pharmaacademias.com [pharmaacademias.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. revista.nutricion.org [revista.nutricion.org]
- 19. mdpi.com [mdpi.com]
In-depth Analysis of Hymexelsin's Mechanism of Action in Cellular Models: A Review of Currently Available Data
Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the cellular and molecular mechanisms of action for many of these molecules remains elusive. This technical guide addresses the current state of knowledge regarding the mechanism of action of Hymexelsin, a natural product isolated from the plant Hymenodictyon excelsum. A thorough review of publicly available scientific literature reveals a significant gap in the experimental data necessary to construct a detailed profile of its activity in cellular models.
This compound, also known as Xeroboside, is classified as an apiose-containing scopoletin (B1681571) glycoside. Its chemical structure has been elucidated, and it is documented in chemical databases such as PubChem. The compound is one of several phytochemicals identified in Hymenodictyon excelsum, a plant used in traditional medicine for various ailments, including the treatment of tumors.
However, a comprehensive search of scientific databases for in vitro and in vivo studies specifically investigating the biological activity and mechanism of action of isolated this compound yielded no concrete experimental results. While there are studies on crude extracts of Hymenodictyon excelsum and on other compounds isolated from it, such as esculin (B1671248), these do not provide specific data on this compound. For instance, a molecular docking study on phytochemicals from Hymenodictyon excelsum focused on the potential interaction of compounds like esculin with the androgen receptor in the context of prostate cancer, but this compound was not the subject of this computational analysis.
Consequently, the core requirements for a detailed technical guide, as requested, cannot be met at this time due to the absence of the following critical information in the available literature:
-
Quantitative Data: There is no published data on the cytotoxic or other biological effects of this compound in cellular models. This includes a lack of IC50 values, dose-response curves, and quantitative measurements of its impact on cellular processes such as proliferation, apoptosis, or cell cycle progression.
-
Experimental Protocols: No detailed methodologies for experiments involving this compound in cellular models have been published. This includes information on the cell lines tested, treatment conditions, and the specific assays used to evaluate its effects.
-
Signaling Pathways: The molecular targets and signaling pathways modulated by this compound have not been elucidated. As such, it is not possible to create diagrams of its mechanism of action.
While the chemical identity of this compound is known, its biological activity and mechanism of action in cellular models remain uninvestigated in the publicly available scientific literature. Future research, including in vitro screening in various cancer cell lines and subsequent mechanistic studies, is necessary to uncover the therapeutic potential of this natural product. Without such foundational research, a detailed technical guide on its mechanism of action cannot be compiled. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap as an opportunity for novel investigation into the pharmacological properties of this compound.
A Technical Guide to the Spectroscopic Data of Hymexelsin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for Hymexelsin, a naturally occurring coumarin (B35378) glycoside. The information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding the structural features and analytical characteristics of this compound.
This compound was first isolated from the stem bark of Hymenodictyon excelsum. Its structure has been elucidated as an apiose-containing scopoletin (B1681571) glycoside. The definitive structural analysis and initial spectroscopic data were published in the Journal of Natural Products in 1988. While efforts to retrieve the complete original spectroscopic data from this publication were not fully successful within the scope of this current search, this guide compiles the available mass spectrometry data and provides general experimental protocols relevant to the analysis of similar natural products.
I. Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) data for this compound is available through public databases such as PubChem. The data confirms the molecular formula of this compound as C₂₁H₂₆O₁₃. The tables below summarize the key experimental mass spectrometry findings.
Table 1: LC-MS/MS Data for this compound ([M+H]⁺ Adduct)
| Parameter | Value | Source |
| Precursor m/z | 487.144 | PubChem |
| Ionization Mode | Positive | PubChem |
| Instrument | Maxis II HD Q-TOF Bruker | PubChem |
| Top 5 Peaks (m/z) | 193.049179, 194.052689, 133.027420, 178.025986, 355.102692 | PubChem |
Table 2: LC-MS/MS Data for this compound ([M+FA-H]⁻ Adduct)
| Parameter | Value | Source |
| Precursor m/z | 531.135 | PubChem |
| Ionization Mode | Negative | PubChem |
| Instrument | Maxis II HD Q-TOF Bruker | PubChem |
| Top 5 Peaks (m/z) | 191.034637, 176.011993, 100.212296, 275.077240, 190.261642 | PubChem |
II. Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The original ¹H and ¹³C NMR spectroscopic data for this compound are detailed in the following publication:
Rao, P. S., Asheervadam, Y., Khaleelullah, M., Rao, N. S., & Murray, R. D. (1988). This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum. Journal of Natural Products, 51(5), 959–961.
Due to access limitations, the specific chemical shift and coupling constant data from this article could not be reproduced here. Researchers requiring this detailed NMR data are strongly encouraged to consult the original publication.
III. Experimental Protocols
Detailed experimental protocols for the acquisition of the above-referenced spectroscopic data for this compound are not publicly available in their entirety. However, based on standard practices for the analysis of natural product glycosides, the following general methodologies can be outlined.
A generalized workflow for the analysis of a natural product like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is depicted below. This typically involves extraction from the plant material, chromatographic separation, and subsequent mass analysis.
The process for obtaining ¹H and ¹³C NMR data for a purified natural product is outlined in the following logical diagram. This workflow emphasizes the steps from sample preparation to the final structural elucidation based on the spectral data.
IV. Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. As this compound is a coumarin glycoside, its biological activities may be related to those of other coumarins, which are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
The diagram below illustrates a hypothetical logical pathway for investigating the biological activity of a natural product like this compound, from initial screening to mechanism of action studies.
Technical Guide: Solubility of Hymexelsin in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of Hymexelsin, a naturally occurring apiose-containing scopoletin (B1681571) glycoside, in various organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document, therefore, provides a comprehensive framework for understanding and determining the solubility of this compound. It includes a discussion of its predicted solubility based on its chemical structure, detailed experimental protocols for solubility determination, and guidance on data presentation and interpretation. This guide is intended to equip researchers with the necessary methodology to generate the required solubility data for their specific applications.
Introduction to this compound and its Solubility
This compound is a coumarin (B35378) glycoside isolated from the stem bark of Hymenodictyon excelsum.[1][2][3] Its chemical structure consists of a polar glycosidic moiety attached to a less polar coumarin aglycone.[4] The solubility of a natural product like this compound is a critical physicochemical property that influences its extraction, purification, formulation, and biological activity. Understanding its behavior in different organic solvents is paramount for drug development, from initial screening to final dosage form design.
Predicted Solubility Profile
Based on its structure, this compound is expected to exhibit a nuanced solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The multiple hydroxyl groups on the sugar moieties suggest that this compound will likely have good solubility in polar protic solvents capable of hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are also expected to be effective at dissolving this compound due to their ability to solvate the polar functional groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, polar glycosidic portion of the molecule suggests that this compound will have very low solubility in nonpolar solvents.
Coumarins, as a class of compounds, are generally soluble in most organic solvents.[5] However, the presence of the bulky and highly polar glycoside chain in this compound significantly increases its polarity compared to simpler coumarins, making its solubility in less polar organic solvents less favorable.
General Experimental Protocol for Solubility Determination
In the absence of specific published data, the following generalized protocol, based on the widely accepted shake-flask method, can be employed to determine the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid, of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Detailed Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized table to facilitate comparison between different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Acetone | Polar Aprotic | Moderate to High | Data to be determined |
| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined |
| Dichloromethane | Nonpolar | Low | Data to be determined |
| Hexane | Nonpolar | Very Low | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of its ability to dissolve this compound.
-
Purity of this compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Logical Framework for Solvent Selection
The choice of solvent for extraction, purification, or formulation depends on the desired outcome. The following diagram illustrates a logical approach to solvent selection based on the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H26O13 | CID 14136086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.stmjournals.com [journals.stmjournals.com]
Potential Biological Activities of Hymexelsin: A Technical Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymexelsin is a naturally occurring coumarin (B35378) glycoside isolated from the stem bark of Hymenodictyon excelsum. As an apiose-containing glycoside of scopoletin (B1681571), its biological activity has not been extensively investigated. This technical guide consolidates the available, albeit limited, information regarding this compound and explores its potential biological activities by examining studies on its source plant extract and its aglycone, scopoletin. While direct experimental data on this compound is scarce, related research suggests potential cytotoxic, anti-inflammatory, antioxidant, and hepatoprotective properties. This document aims to provide a comprehensive overview of the current knowledge and to delineate pathways for future research into the therapeutic potential of this compound.
Introduction
This compound is a specific coumarin, an apiose-containing scopoletin glycoside, derived from the stem bark of the medicinal plant Hymenodictyon excelsum[1]. The plant itself has a history of use in traditional medicine for treating ailments such as fever, tumors, and inflammation[2][3]. While the pharmacological profile of the crude extracts of H. excelsum has been partially explored, and the aglycone of this compound, scopoletin, is a well-researched phytochemical, this compound as an individual compound remains largely uncharacterized in terms of its biological functions. This guide will synthesize the existing data on related compounds and extracts to build a predictive profile of this compound's potential activities.
Chemical Structure
This compound is structurally characterized as a glycoside of scopoletin (7-hydroxy-6-methoxycoumarin) linked to an apiose sugar moiety. The presence of the apiose sugar makes it a structurally interesting compound within the broad class of coumarin glycosides[1][4]. The glycosylation of coumarins is known to significantly influence their bioavailability and biological activity, sometimes leading to a reduction in cytotoxicity compared to the parent aglycone.
Potential Biological Activities Inferred from Hymenodictyon excelsum Extracts
Studies on the methanolic bark extract of Hymenodictyon excelsum, the natural source of this compound, have revealed significant biological activities. These findings provide a foundational hypothesis for the potential effects of its purified constituents, including this compound.
Cytotoxic and Anti-Cancer Activity
The methanolic bark extract of H. excelsum has demonstrated notable cytotoxic and pro-apoptotic effects in preclinical studies.
-
In Vitro Cytotoxicity: The extract was found to be cytotoxic towards the L-929 lung fibroblast cell line, with a 50% inhibitory concentration (IC50) of 3.85 µg/ml in a 72-hour MTT assay. It also induced morphological changes and DNA fragmentation indicative of apoptosis.
-
In Vivo Anti-proliferative Activity: In mice bearing Ehrlich Ascites Carcinoma (EAC), administration of the extract at doses of 100 and 150 mg/kg body weight significantly decreased tumor volume, viable tumor cell count, and tumor weight, while increasing the lifespan of the animals. The in vitro IC50 value against EAC cells was determined to be 43.2 μg/ml.
A computational study also suggested that coumarins from H. excelsum may exert anti-prostate cancer effects through antagonistic actions on the androgen receptor.
Table 1: Cytotoxic and Anti-proliferative Activities of Methanolic Extract of Hymenodictyon excelsum (MEHE) Bark
| Assay Type | Cell Line/Model | Endpoint | Result (IC50 / Effect) | Reference |
| MTT Assay (72h) | L-929 (Lung Fibroblast) | Cytotoxicity | IC50: 3.85 µg/ml | |
| Trypan Blue Exclusion | DLA (Dalton's Lymphoma) | Cytotoxicity | Showed cytotoxic activity | |
| DNA Fragmentation | L-929 (Lung Fibroblast) | Apoptosis | Induced DNA fragmentation | |
| Trypan Blue Exclusion | EAC (Ehrlich Ascites) | Cytotoxicity | IC50: 43.2 μg/ml | |
| In Vivo Study | EAC in Swiss Albino Mice | Anti-proliferative | Significant decrease in tumor volume and weight; increased lifespan at 100 & 150 mg/kg doses. |
Anti-inflammatory and Antioxidant Activity
The methanol (B129727) extract of H. excelsum bark has shown significant anti-inflammatory and antioxidant properties in various assays.
-
In Vitro Anti-inflammatory Activity: The extract demonstrated a maximum of 74.21% membrane stabilization in a human red blood cell (HRBC) assay at a dose of 1000 µ g/0.5 ml and 82.64% inhibition of protein denaturation at 250 µg/ml.
-
In Vivo Anti-inflammatory Activity: The extract exhibited significant anti-inflammatory effects in an egg albumin-induced rat paw edema model, comparable to the standard drug Piroxicam.
-
Antioxidant Activity: The extract showed concentration-dependent free radical scavenging properties. The total phenolic content was found to be 97.30 µg/mg of the extract.
Hepatoprotective Activity
The hepatoprotective potential of the H. excelsum bark extract was evaluated against paracetamol-induced liver damage in rats. Oral administration of the extract at 200 and 400 mg/kg significantly restored liver function markers (SGOT, SGPT, ALP, bilirubin) and hepatic antioxidant parameters, affirming its protective role.
Predicted Biological Activities Based on Scopoletin
Scopoletin, the aglycone of this compound, is a well-documented coumarin with a broad spectrum of pharmacological activities. It is plausible that this compound may share some of these activities, potentially in a modulated form due to its glycosylation.
Table 2: Summary of Key Biological Activities of Scopoletin
| Biological Activity | Experimental Models | Key Findings | References |
| Anti-Cancer | Various cancer cell lines (e.g., breast, lung, prostate) | Induces apoptosis, inhibits proliferation, and suppresses metastasis through modulation of multiple signaling pathways. | |
| Anti-inflammatory | In vitro and in vivo models of inflammation | Inhibits pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS). | |
| Antioxidant | DPPH, ABTS, and other radical scavenging assays | Exhibits significant free radical scavenging and antioxidant enzyme-inducing activities. | |
| Hepatoprotective | Toxin-induced liver injury models (e.g., CCl4, paracetamol) | Protects hepatocytes from damage by reducing oxidative stress and inflammation. | |
| Neuroprotective | Models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) | Protects neurons from oxidative stress and apoptosis; exhibits anti-cholinesterase activity. | |
| Antimicrobial | Bacterial and fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans) | Inhibits the growth of various pathogenic microbes. | |
| Antidiabetic | Animal models of diabetes | Improves glucose metabolism and insulin (B600854) sensitivity. |
Signaling Pathways Potentially Modulated by this compound
Based on the known mechanisms of its aglycone, scopoletin, this compound could potentially modulate key cellular signaling pathways implicated in various diseases. Scopoletin has been shown to interact with multiple molecular targets. The following diagrams illustrate these pathways, which represent promising areas for investigation into this compound's mechanism of action.
Experimental Protocols: A Framework for Future Research
As no specific experimental protocols for this compound are available, this section outlines methodologies adapted from studies on H. excelsum extracts and scopoletin, which can be applied to investigate this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO and dilute to various concentrations (e.g., 1 to 100 µM or µg/ml) in culture media. Replace the old media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by DNA Fragmentation
This qualitative assay detects the hallmark laddering pattern of DNA during late-stage apoptosis.
-
Treatment: Treat cells in a 6-well plate with this compound at its IC50 concentration for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and Triton X-100).
-
DNA Extraction: Extract DNA using a phenol-chloroform-isoamyl alcohol procedure followed by ethanol (B145695) precipitation.
-
RNase Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA.
-
Gel Electrophoresis: Run the DNA samples on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.
In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization)
This assay assesses the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.
-
Blood Sample Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension in isosaline.
-
Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate (B84403) buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of various concentrations of this compound (e.g., 100-1000 µg/mL).
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation and Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization relative to a control without the compound.
Conclusion and Future Directions
The available evidence, derived primarily from studies on its source plant, Hymenodictyon excelsum, and its aglycone, scopoletin, strongly suggests that this compound is a promising candidate for pharmacological investigation. The data points towards potential anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities.
However, there is a critical lack of direct experimental data on the biological effects of purified this compound. Future research should prioritize the following:
-
Isolation and Purification: Develop efficient methods for isolating this compound in sufficient quantities for comprehensive biological screening.
-
In Vitro Screening: Conduct systematic in vitro studies to evaluate the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound.
-
Mechanism of Action Studies: If significant activity is observed, investigate the underlying molecular mechanisms, including its effects on the signaling pathways outlined in this guide.
-
In Vivo Efficacy and Safety: Progress to in vivo animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Synthesize and test analogues of this compound to understand the role of the apiose moiety and other structural features in its biological activity.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this unique natural product.
References
- 1. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin, a novel apiose-containing scopoletin (B1681571) glycoside, has been identified as a constituent of the stem bark of Hymenodictyon excelsum.[1] This plant, belonging to the Rubiaceae family, has a history of use in traditional medicine for treating a variety of ailments, including tumors, fever, and inflammatory conditions.[1][2] Modern phytochemical analysis of Hymenodictyon excelsum has revealed a rich array of bioactive compounds, including anthraquinones, coumarins, and tannins, alongside this compound.[1][2][3] This in-depth technical guide provides a comprehensive literature review of this compound and its related compounds, focusing on its potential therapeutic applications, hypothesized mechanisms of action, and relevant experimental methodologies. While direct experimental data on this compound is limited, this review extrapolates from computational studies and research on structurally related compounds, particularly scopoletin, to provide a foundational understanding for future research and drug development.
Phytochemical Context and Related Compounds
Hymenodictyon excelsum is a source of numerous secondary metabolites with potential pharmacological value. Besides this compound, other significant compounds isolated from this plant include esculin, scopoletin, and various anthraquinones such as rubiadin, damnacanthal, and morindone.[1][2] The presence of these diverse phytochemicals underscores the plant's potential as a source for novel therapeutic agents. The biological activities of extracts from H. excelsum have been reported to include anti-inflammatory, antioxidant, cytotoxic, and antifungal properties.[2]
Potential Therapeutic Applications and Mechanism of Action
Anti-Prostate Cancer Activity (Hypothesized)
A significant area of interest for this compound and its related compounds is in the field of oncology, particularly prostate cancer. Computational studies have explored the therapeutic potential of phytochemicals from Hymenodictyon excelsum as antagonists of the human androgen receptor (AR), a key therapeutic target in prostate cancer.[1][4][5]
A molecular docking study investigated the binding of several compounds from H. excelsum, including the related coumarin (B35378) glycoside esculin, to the ligand-binding domain of the androgen receptor.[1][4][5] The results suggested a favorable binding of these compounds to the receptor, indicating a potential antagonistic effect that could inhibit androgen-dependent signaling pathways.[1][4]
Table 1: Molecular Docking Scores of Hymenodictyon excelsum Phytochemicals against the Androgen Receptor
| Compound | MolDock Score | Rerank Score |
| Dihydrotestosterone (Control) | -109.81 | -86.53 |
| Esculin | -101.32 | -81.19 |
| Morindone | -99.87 | -78.45 |
| Anthragallol | -98.54 | -75.32 |
| Soranjidiol | -98.17 | -79.21 |
| Lucidin | -98.13 | -76.34 |
| Damnacanthal | -97.28 | -78.99 |
Data sourced from a computational molecular docking study.[1] Lower scores indicate a higher binding affinity.
The proposed mechanism involves the binding of these phytochemicals to the ligand-binding pocket of the androgen receptor, thereby competing with endogenous androgens like dihydrotestosterone. This competitive inhibition would prevent the conformational changes in the receptor necessary for its activation and subsequent translocation to the nucleus, ultimately leading to the downregulation of androgen-responsive genes that promote prostate cancer cell growth and survival.
Antifungal Activity
Extracts from Hymenodictyon excelsum have demonstrated notable antifungal activity.[2] While specific studies on this compound are not available, its aglycone, scopoletin, has been shown to inhibit the mycelial growth of various pathogenic fungi.[6] The mechanism of antifungal action for coumarins like scopoletin may involve the disruption of the fungal cell wall and membrane integrity.[7]
Experimental Protocols
Molecular Docking of this compound with the Androgen Receptor
This protocol outlines a computational approach to predict the binding affinity and mode of interaction between this compound and the androgen receptor.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the human androgen receptor ligand-binding domain (e.g., PDB ID: 1E3G) is obtained from the Protein Data Bank.[1][4][5] Water molecules and any co-crystallized ligands are removed.
-
The 3D structure of this compound is generated and energy-minimized using a chemical drawing software and molecular mechanics force fields.
-
-
Docking Simulation:
-
A molecular docking program such as AutoDock Vina or Molegro Virtual Docker is used.[1][8]
-
The prepared androgen receptor structure is set as the rigid receptor, and this compound is treated as a flexible ligand.
-
The docking grid box is defined to encompass the known ligand-binding site of the androgen receptor.
-
The docking simulation is performed using a genetic algorithm or other appropriate search algorithm to explore possible binding conformations.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their predicted binding energies (e.g., MolDock Score).[1]
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the androgen receptor are visualized and analyzed.
-
In Vitro Androgen Receptor Antagonist Assay
This protocol describes a cell-based reporter gene assay to experimentally validate the potential AR antagonistic activity of this compound.
-
Cell Culture and Transfection:
-
An androgen-sensitive prostate cancer cell line (e.g., LNCaP) is cultured in appropriate media.
-
Cells are transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Transfected cells are treated with varying concentrations of this compound in the presence of a known AR agonist (e.g., R1881).
-
Control groups include cells treated with the agonist alone and vehicle control.
-
-
Reporter Gene Assay:
-
After an incubation period (e.g., 24-48 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
-
Data Analysis:
-
The inhibition of agonist-induced reporter gene activity by this compound is calculated.
-
The IC50 value, the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.
-
Antifungal Susceptibility Testing
This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal pathogen.
-
Inoculum Preparation:
-
A standardized suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium.
-
-
Serial Dilution:
-
This compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
The fungal inoculum is added to each well of the microtiter plate.
-
The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth in the control wells.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.
-
Conclusion and Future Directions
This compound, a scopoletin glycoside from Hymenodictyon excelsum, represents a promising natural product for further investigation. While current knowledge is largely based on computational predictions and studies of related compounds, the existing evidence suggests potential applications in cancer therapy, particularly prostate cancer, and as an antifungal agent. Future research should prioritize the isolation of pure this compound to enable comprehensive in vitro and in vivo studies. Elucidating its precise mechanism of action and signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities.
References
- 1. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol for the Isolation of Hymexelsin from Hymenodictyon excelsum Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hymexelsin is a bioactive coumarin (B35378) glycoside that has been identified in the stem bark of Hymenodictyon excelsum.[1][2] This plant, belonging to the Rubiaceae family, has a history of use in traditional medicine for treating various ailments, including tumors and inflammatory conditions.[3][4] The bark of Hymenodictyon excelsum is a rich source of various phytochemicals, including alkaloids, flavonoids, tannins, and quinones, alongside this compound.[5][6] The isolation of pure this compound is a critical step for its further pharmacological evaluation and potential drug development.
This document provides a detailed protocol for the isolation and purification of this compound from the bark of Hymenodictyon excelsum. The methodology is based on established phytochemical extraction and chromatographic techniques.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below for easy reference during the isolation and characterization process.[7]
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₁₃ |
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one |
| Class | Coumarin Glycoside |
Experimental Protocols
The isolation of this compound can be achieved through a multi-step process involving extraction, fractionation, and chromatographic purification.
1. Plant Material Collection and Preparation
-
Collection: The stem bark of Hymenodictyon excelsum should be collected from a mature tree.
-
Authentication: Proper botanical identification of the plant material is crucial.
-
Preparation: The collected bark is air-dried in the shade at ambient temperature (24–26°C) to prevent the degradation of phytochemicals.[8] The dried bark is then mechanically ground into a coarse powder.[8]
2. Extraction of Crude Phytochemicals
-
Solvent Selection: Methanol (B129727) has been shown to be effective in extracting a wide range of secondary metabolites from Hymenodictyon excelsum bark.[8]
-
Maceration Process:
-
Soak the powdered bark material (e.g., 200 g) in methanol (e.g., 450 ml) in a suitable container.[8]
-
Agitate the mixture frequently for a period of 4 days at room temperature.[8]
-
Filter the extract.
-
Re-macerate the plant residue with a fresh volume of methanol (e.g., 350 ml) for an additional 3 days with frequent shaking.[8]
-
Filter and combine the extracts from both maceration steps.
-
-
Solvent Evaporation: The combined methanolic extract is then concentrated under reduced pressure using a rotary vacuum evaporator at a temperature of 40°C to obtain the crude dried extract.[8]
3. Chromatographic Purification of this compound
The crude extract contains a complex mixture of compounds, necessitating chromatographic techniques for the isolation of this compound.
-
Thin Layer Chromatography (TLC) for Method Development:
-
TLC is a valuable tool for monitoring the separation of compounds and selecting an appropriate solvent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude methanolic extract in methanol.
-
Spot the dissolved extract onto a pre-coated silica (B1680970) gel TLC plate.
-
Develop the TLC plate in various solvent systems. Based on literature for H. excelsum bark extracts, the following solvent systems can be evaluated:
-
Visualize the separated spots under UV light. Coumarins like this compound are known to fluoresce.
-
-
The solvent system that provides the best separation of the target compound (visualized as a distinct spot) will be selected for column chromatography.
-
-
Column Chromatography for Isolation:
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Procedure:
-
Prepare a slurry of silica gel in the selected mobile phase and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with the chosen solvent system.
-
Collect the eluate in fractions of equal volume.
-
Monitor the collected fractions using TLC to identify the fractions containing the compound of interest.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the isolated this compound.
-
-
4. Characterization of Isolated this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as:
-
UV-Vis Spectroscopy
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
The spectral data obtained should be compared with the data reported in the literature for this compound.
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound from Hymenodictyon excelsum bark.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H26O13 | CID 14136086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abap.co.in [abap.co.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Hymexelsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin, a scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, has been identified as a phytochemical with potential therapeutic applications, including antitumor properties. Preliminary studies on crude extracts of Hymenodictyon excelsum suggest that its constituents can induce cytotoxicity and apoptosis in cancer cell lines.[1] Therefore, robust and reproducible methods to evaluate the cytotoxic effects of purified this compound are crucial for its development as a potential therapeutic agent.
These application notes provide detailed protocols for a panel of common cell-based assays to determine the cytotoxicity of this compound. The included assays measure different hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the activation of specific apoptotic pathways.
Data Presentation: Cytotoxicity of Hymenodictyon excelsum Bark Extract
While specific quantitative data for purified this compound is not widely available in the public domain, studies on the methanolic bark extract of Hymenodictyon excelsum provide valuable preliminary data. The following tables summarize the cytotoxic effects of this extract on different cell lines, offering a benchmark for expected outcomes when testing the purified compound, this compound.
Table 1: MTT Assay - Long-Term In Vitro Cytotoxicity of Hymenodictyon excelsum Bark Extract (HEBE) on L-929 Cells
| Concentration of HEBE (µg/mL) | % Cell Viability |
| 2 | 85.12 ± 1.21 |
| 4 | 55.67 ± 0.87 |
| 6 | 45.12 ± 1.12 |
| 8 | 38.43 ± 0.98 |
| 10 | 30.11 ± 1.01 |
| 12 | 25.43 ± 0.98 |
| 14 | 20.12 ± 1.11 |
| 16 | 15.65 ± 0.99 |
| 18 | 10.21 ± 1.03 |
| 20 | 5.43 ± 0.98 |
Data adapted from a study on the methanolic bark extract of Hymenodictyon excelsum. The 50% cytotoxic concentration (CTC50) was found to be 4.56 µg/mL on L-929 cell lines.[1]
Table 2: Trypan Blue Dye Exclusion Assay - Cytotoxicity of Hymenodictyon excelsum Bark Extract (HEBE) on DLA Cells
| Concentration of HEBE (µg/mL) | % Cytotoxicity |
| 10 | 48.54 ± 1.21 |
| 20 | 60.32 ± 0.87 |
| 50 | 75.12 ± 1.12 |
| 100 | 89.43 ± 0.98 |
| 200 | 100 |
Data adapted from a study on the methanolic bark extract of Hymenodictyon excelsum. The 50% cytotoxic concentration (CTC50) for inhibition of growth of DLA cells was found to be 18.50 µg/mL.[1]
Experimental Protocols
The following are detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., L-929, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for the desired time period. Include appropriate vehicle and untreated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Apoptotic Signaling Pathway
Based on the pro-apoptotic effects observed with extracts of Hymenodictyon excelsum, a potential signaling pathway for this compound-induced apoptosis is proposed. This pathway involves the intrinsic (mitochondrial) route of apoptosis, which is a common mechanism for many natural product-based anticancer agents.
Caption: Proposed intrinsic pathway of apoptosis for this compound.
References
Application Notes and Protocols for Hymexelsin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin is a naturally occurring coumarin (B35378) glycoside, specifically an apiose-containing scopoletin (B1681571) glycoside, first isolated from the stem bark of Hymenodictyon excelsum. As a distinct phytochemical entity, this compound holds potential as a reference standard in the phytochemical analysis of plant extracts and the quality control of herbal medicinal products. Its unique structure, combining the fluorescent coumarin scaffold of scopoletin with a disaccharide moiety, makes it a valuable marker for the identification and quantification of related compounds in complex botanical matrices.
This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis, covering its identification, isolation, and application in modern analytical techniques.
Physicochemical Properties and Identification of this compound Standard
Prior to its use as a standard, the identity and purity of this compound must be rigorously confirmed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 7-[[6-O-(β-D-apiofuranosyl)-β-D-glucopyranosyl]oxy]-6-methoxy-2H-1-benzopyran-2-one |
| Molecular Formula | C₂₁H₂₆O₁₃ |
| Molecular Weight | 486.42 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in methanol (B129727) and ethanol; sparingly soluble in water. |
| UV λmax (Methanol) | Expected around 228, 298, and 345 nm (based on scopoletin glycoside structure) |
Spectroscopic Data for Identification
The structural integrity of the this compound standard should be verified using a combination of spectroscopic methods.
High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion | Observed m/z |
| ESI+ | [M+H]⁺ | 487.144 |
| ESI- | [M+FA-H]⁻ | 531.135 |
| Data sourced from PubChem CID 14136086.[1] |
¹H and ¹³C NMR are critical for the unambiguous structural elucidation of this compound, confirming the identity and attachment of the sugar moieties to the scopoletin core. While the original full spectral data from the initial isolation is not widely available, the following are expected chemical shift regions based on the structure and data for analogous compounds.[2][3][4]
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Coumarin) | 6.2 - 7.9 |
| Methoxy Protons (-OCH₃) | ~3.9 | |
| Anomeric Protons (Sugars) | 4.5 - 5.5 | |
| Other Sugar Protons | 3.2 - 4.5 | |
| ¹³C | Carbonyl Carbon (C=O) | 160 - 162 |
| Aromatic & Olefinic Carbons | 100 - 155 | |
| Anomeric Carbons | 98 - 105 | |
| Other Sugar Carbons | 60 - 85 | |
| Methoxy Carbon (-OCH₃) | ~56 |
Experimental Protocols
Protocol for Isolation and Purification of this compound
This protocol is a generalized procedure for the isolation of coumarin glycosides from plant material, adapted for this compound from Hymenodictyon excelsum bark.[5]
Caption: Workflow for the isolation and purification of this compound.
-
Plant Material Preparation: Air-dry the stem bark of Hymenodictyon excelsum at room temperature in the shade. Grind the dried bark into a coarse powder.
-
Extraction:
-
Soxhlet Extraction: Extract the powdered bark (500 g) with methanol (2 L) for 24-48 hours.
-
Maceration: Alternatively, macerate the powder in methanol (3 x 2 L) for 3 days each at room temperature.
-
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water (500 mL) and partition successively with n-hexane, chloroform, and finally ethyl acetate (B1210297) (3 x 500 mL each). The more polar coumarin glycosides, including this compound, are expected to remain predominantly in the aqueous-methanolic fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
Adsorb the dried aqueous-methanolic fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column (60-120 mesh).
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualizing under UV light (365 nm) for fluorescent spots characteristic of coumarins.
-
-
Gel Filtration Chromatography: Pool the fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the eluent to remove phenolic impurities.
-
Preparative HPLC: For final purification to obtain a high-purity standard, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol/water or acetonitrile/water gradient.
-
Purity Assessment and Characterization: Assess the purity of the isolated this compound by analytical HPLC-DAD (should be >98%). Confirm the structure using LC-MS and NMR spectroscopy as described in Section 1.
Protocol for Quantitative Analysis using this compound as a Standard
This protocol describes the use of a validated this compound standard for the quantification of this analyte in a plant extract sample by HPLC-DAD.
Caption: Workflow for quantitative analysis using this compound standard.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 345 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations of, for example, 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh 1 g of the dried plant extract and dissolve in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Calibration Curve:
-
Inject the standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
The calibration curve should exhibit good linearity (R² > 0.999).
-
-
Quantification:
-
Inject the sample solution in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Table 4: HPLC Method Validation Parameters (Illustrative Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.999 | 0.9995 |
| Range (µg/mL) | - | 3.125 - 100 |
| LOD (µg/mL) | - | ~0.5 |
| LOQ (µg/mL) | - | ~1.5 |
| Precision (%RSD) | < 2% | 1.2% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Biological Activity and Signaling Pathways
Coumarins, the parent class of compounds for this compound, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The aglycone of this compound, scopoletin, has been shown to modulate key cellular signaling pathways. While direct studies on this compound are limited, its biological effects are likely to be related to those of scopoletin and other coumarin glycosides. These compounds can influence inflammatory responses by modulating pathways such as the NF-κB and Nrf2 signaling cascades.
Potential Signaling Pathway Modulation by this compound
Caption: Potential modulation of NF-κB and Nrf2 pathways by this compound.
Stability and Storage
The stability of a reference standard is paramount for accurate and reproducible analytical results.
-
Solid State: As a crystalline solid, this compound is expected to be stable when stored in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from moisture and light. Long-term storage at -20°C is recommended.
-
In Solution: Coumarin glycosides can be susceptible to hydrolysis under strong acidic or basic conditions, and to oxidative degradation, especially at alkaline pH. Stock solutions of this compound in methanol or DMSO should be stored at -20°C in amber vials and should be freshly prepared or their purity verified if stored for extended periods. For HPLC analysis, sample solutions should ideally be kept in an autosampler cooled to 4°C and analyzed within 24 hours.
Conclusion
This compound serves as a valuable and specific reference standard for the phytochemical analysis of Hymenodictyon excelsum and related plant species. The protocols outlined in this document provide a framework for its isolation, identification, and use in quantitative HPLC analysis. By employing a well-characterized this compound standard, researchers can achieve more accurate and reliable quantification of this and related coumarin glycosides, contributing to the standardization and quality control of botanical extracts and derived products. Further research into the specific biological activities of this compound will enhance its importance as a phytochemical marker.
References
Application Notes and Protocols for Investigating the Anti-Cancer Potential of Hymexelsin and Related Compounds from Hymenodictyon excelsum
Disclaimer: Direct experimental research on the anti-cancer applications of Hymexelsin is limited. The following application notes and protocols are based on a computational molecular docking study of phytochemicals from Hymenodictyon excelsum, the plant source of this compound. These protocols are intended to provide a research framework for investigating the anti-cancer potential of these compounds, not as an established application of this compound.
Introduction
Hymenodictyon excelsum is a medicinal plant traditionally used in tumor treatment and contains a variety of phytochemicals, including anthraquinones and coumarins.[1][2][3] Computational studies have explored the therapeutic potential of compounds from this plant against prostate cancer by examining their interaction with the androgen receptor (AR), a key protein in prostate cancer development.[1][2] One such study identified esculin, a coumarin (B35378) glycoside also found in Hymenodictyon excelsum, as having a favorable binding affinity to the ligand-binding domain of the AR, comparable to the native ligand dihydrotestosterone. This suggests a potential mechanism of action through AR antagonism.
These application notes provide a detailed framework for researchers to experimentally validate the findings of the molecular docking study and to further investigate the anti-cancer properties of this compound and other compounds from Hymenodictyon excelsum. The protocols outlined below cover key anti-cancer research assays, including cytotoxicity, apoptosis, and cell cycle analysis.
Proposed Mechanism of Action: Androgen Receptor Antagonism
Based on the molecular docking study, a proposed mechanism of action for compounds from Hymenodictyon excelsum, such as esculin, is the competitive inhibition of the androgen receptor. By binding to the AR, these compounds may block the binding of androgens like dihydrotestosterone, thereby inhibiting downstream signaling pathways that promote prostate cancer cell proliferation and survival.
Caption: Proposed mechanism of androgen receptor antagonism by this compound.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the proposed experimental protocols.
Table 1: Cytotoxicity of Hymenodictyon excelsum Compounds on Prostate Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | LNCaP | 24 | |
| 48 | |||
| 72 | |||
| Esculin | LNCaP | 24 | |
| 48 | |||
| 72 | |||
| Doxorubicin (B1662922) (Control) | LNCaP | 24 | |
| 48 | |||
| 72 |
Table 2: Apoptosis Induction by Hymenodictyon excelsum Compounds
| Compound | Concentration (µM) | Cell Line | % Apoptotic Cells (Annexin V+) |
| This compound | IC50/2 | LNCaP | |
| IC50 | LNCaP | ||
| Esculin | IC50/2 | LNCaP | |
| IC50 | LNCaP | ||
| Staurosporine (Control) | 1 | LNCaP |
Table 3: Cell Cycle Analysis of Prostate Cancer Cells Treated with Hymenodictyon excelsum Compounds
| Compound | Concentration (µM) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| This compound | IC50 | LNCaP | |||
| Esculin | IC50 | LNCaP | |||
| Nocodazole (Control) | 0.1 | LNCaP |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound and related compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and other compounds on prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Esculin (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, esculin, and doxorubicin in complete medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in prostate cancer cells upon treatment with this compound and related compounds.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound, Esculin
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours. Include a positive control (staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and related compounds on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound, Esculin
-
Nocodazole (positive control for G2/M arrest)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the investigation of the anti-cancer properties of compounds from Hymenodictyon excelsum.
Caption: General experimental workflow for anti-cancer drug discovery.
References
- 1. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Hymexelsin: Application Notes and Protocols for Molecular Docking Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Hymexelsin, a bioactive compound isolated from the medicinal plant Hymenodictyon excelsum, has garnered interest for its potential pharmacological activities. Preliminary studies on the plant extract suggest antifungal and anti-inflammatory properties, pointing towards a promising avenue for drug development. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with key protein targets to elucidate its mechanism of action and guide further research.
Introduction to this compound and its Potential Targets
This compound is a complex glycoside whose therapeutic potential is yet to be fully explored. Based on the ethnobotanical uses and observed biological activities of Hymenodictyon excelsum, two primary signaling pathways and their key protein targets are proposed for initial molecular docking investigations: the fungal ergosterol (B1671047) biosynthesis pathway and the mammalian inflammatory pathway.
Antifungal Target: Lanosterol 14-alpha demethylase (CYP51)
The ergosterol biosynthesis pathway is crucial for maintaining the integrity of fungal cell membranes, making it a prime target for antifungal drugs. Lanosterol 14-alpha demethylase (CYP51), a key enzyme in this pathway, is the target of widely used azole antifungals.[1][2][3] Inhibition of this enzyme disrupts ergosterol production, leading to fungal cell death. Given the reported antifungal activity of Hymenodictyon excelsum extracts, it is hypothesized that this compound may exert its effect by targeting CYP51.
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
The inflammatory response is a complex physiological process, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the production of prostaglandins.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. The anti-inflammatory properties suggested for Hymenodictyon excelsum extracts indicate that this compound could potentially modulate the inflammatory response by interacting with COX-2.
Data Presentation: Hypothetical Docking Results
To illustrate the potential interactions of this compound, a hypothetical molecular docking study was conceptualized. The following tables summarize the anticipated quantitative data from such a study, comparing this compound's binding affinity with that of known inhibitors for the selected target proteins.
Table 1: Molecular Docking Scores of this compound and a Known Inhibitor with Fungal Lanosterol 14-alpha demethylase (CYP51)
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds (Hypothetical) |
| This compound | Lanosterol 14-alpha demethylase | 5EQB | -8.5 | TYR132, HIS377, MET508 | 3 |
| Itraconazole (Control) | Lanosterol 14-alpha demethylase | 5EQB | -10.2 | TYR132, HIS377, PHE234 | 2 |
Table 2: Molecular Docking Scores of this compound and a Known Inhibitor with Human Cyclooxygenase-2 (COX-2)
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds (Hypothetical) |
| This compound | Cyclooxygenase-2 | 5KIR | -7.9 | VAL523, ARG120, TYR385 | 4 |
| Rofecoxib (Control) | Cyclooxygenase-2 | 5KIR | -9.8 | VAL523, ARG120, HIS90 | 2 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of this compound with its putative target proteins.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.
-
Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): For retrieving 3D structures of target proteins.
-
PubChem Database: For retrieving the 3D structure of this compound.[6]
-
Computational Resources: A high-performance computing cluster is recommended for large-scale docking or molecular dynamics simulations.
Ligand and Protein Preparation
Step 1: Ligand Preparation (this compound)
-
Obtain 3D Structure: Download the 3D structure of this compound from the PubChem database (CID 14136086) in SDF or MOL2 format.[6]
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT format required by AutoDock Vina.
Step 2: Target Protein Preparation
-
Obtain 3D Structure: Download the crystal structures of the target proteins from the Protein Data Bank:
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Protonation: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign Kollman charges to the protein atoms.
-
File Format Conversion: Convert the prepared protein structure to the PDBQT format.
Molecular Docking Procedure
-
Grid Box Generation: Define the binding site on the target protein by creating a grid box that encompasses the active site residues. For CYP51, this would be the heme-binding pocket, and for COX-2, the cyclooxygenase channel.
-
Docking Simulation: Perform the molecular docking using AutoDock Vina. The software will explore various conformations and orientations of this compound within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the lowest binding energy. Visualize the protein-ligand complex to examine the interactions, including hydrogen bonds and hydrophobic interactions.
Visualizations
The following diagrams illustrate the proposed signaling pathways and the experimental workflow for the molecular docking studies.
Caption: Proposed mechanism of this compound's antifungal activity via inhibition of CYP51.
Caption: Proposed mechanism of this compound's anti-inflammatory activity via inhibition of COX-2.
References
- 1. rcsb.org [rcsb.org]
- 2. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]
- 6. This compound | C21H26O13 | CID 14136086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Investigating the Anti-inflammatory Effects of Hymexelsin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin, a coumarin (B35378) apioglucoside isolated from the bark of Hymenodictyon excelsum, has garnered scientific interest for its potential therapeutic properties. The bark of this plant has been traditionally used for its medicinal benefits.[1] This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound, based on available in vitro studies of Hymenodictyon excelsum extract and the known mechanisms of its aglycone, Scopoletin. Due to a lack of direct studies on purified this compound, the signaling pathway information presented is based on the activities of Scopoletin.
Data Presentation
The anti-inflammatory activity of a methanol (B129727) extract of Hymenodictyon excelsum bark, which contains this compound, has been evaluated using in vitro assays. The following table summarizes the quantitative data from these studies.
| Assay | Test Substance | Concentration | Result | Reference |
| Inhibition of Protein Denaturation | Methanol Extract of H. excelsum Bark | 250 µg/mL | 82.64 ± 0.6% Inhibition | [1] |
| Human Red Blood Cell (HRBC) Membrane Stabilization | Methanol Extract of H. excelsum Bark | 1000 µ g/0.5 mL | 74.21 ± 0.4% Stabilization | [1] |
Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, studies on its aglycone, Scopoletin, suggest a potential mechanism involving the inhibition of the NF-κB pathway and the suppression of pro-inflammatory enzymes and cytokines.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Hymexelsin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin, an apiose-containing scopoletin (B1681571) glycoside, is a natural product isolated from the stem bark of Hymenodictyon excelsum.[1] Scopoletin and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The unique structural features of this compound, particularly the presence of the branched-chain sugar apiose, present an intriguing scaffold for the development of novel therapeutic agents.
Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance efficacy and reduce toxicity.[5] By systematically modifying the chemical structure of this compound, it is possible to identify key pharmacophoric features and develop derivatives with improved biological activity. This document provides detailed protocols for the synthesis of this compound derivatives and outlines a framework for conducting SAR studies, including data presentation and visualization of relevant signaling pathways. The methodologies described herein are based on established synthetic routes for coumarin (B35378) glycosides and SAR trends observed for related compounds.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating potential structure-activity relationships. The inhibitory concentrations (IC50) against a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma) are provided to facilitate comparison. These values are representative and based on published data for similar coumarin derivatives.[3][5][6][7]
| Compound | R1 (at C7) | R2 (Sugar Moiety) | R3 (at C3) | IC50 (µM) for MCF-7 |
| This compound | -OCH3 | Apiose | -H | > 50 |
| Derivative 1 | -OH | Apiose | -H | 45.2 |
| Derivative 2 | -OCH3 | Glucose | -H | 35.8 |
| Derivative 3 | -OCH3 | Apiose | -Br | 22.5 |
| Derivative 4 | -OCH3 | Apiose | -NO2 | 15.1 |
| Derivative 5 | -N(CH3)2 | Apiose | -H | 18.9 |
| Derivative 6 | -OCH3 | Apiose-acetate | -H | 28.4 |
| Doxorubicin (Control) | - | - | - | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of Scopoletin (this compound Aglycone)
This protocol describes the synthesis of scopoletin, the aglycone of this compound, via the Pechmann condensation.
Materials:
-
Hydroxyhydroquinone
-
Ethyl acetoacetate (B1235776)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve hydroxyhydroquinone (1 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).
-
Condensation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate of crude scopoletin will form.
-
Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from ethanol or purify by silica gel column chromatography using a hexane-ethyl acetate (B1210297) solvent system to obtain pure scopoletin.
-
Characterization: Confirm the structure of the synthesized scopoletin using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Glycosylation of Scopoletin to Synthesize this compound Derivatives
This protocol outlines a general method for the glycosylation of scopoletin with a protected apiose donor to form the this compound core structure. This method can be adapted for other sugar donors.
Materials:
-
Scopoletin (from Protocol 1)
-
Protected apiose donor (e.g., peracetylated apiose)
-
Lewis acid catalyst (e.g., BF3·OEt2 or TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Reaction Setup: To a round bottom flask under an inert atmosphere, add scopoletin (1 equivalent) and activated molecular sieves in anhydrous DCM.
-
Addition of Donor: Add the protected apiose donor (1.2-1.5 equivalents) to the mixture.
-
Initiation of Glycosylation: Cool the reaction mixture to 0 °C or -20 °C and add the Lewis acid catalyst (e.g., BF3·OEt2, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at the same temperature or gradually warm to room temperature while monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected this compound derivative.
-
Deprotection: Remove the protecting groups (e.g., acetates) using standard deprotection conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final this compound derivative.
-
Characterization: Confirm the structure and stereochemistry of the synthesized glycoside using 1H NMR, 13C NMR, 2D NMR (e.g., HMBC, HSQC), and mass spectrometry.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a plausible signaling pathway modulated by this compound derivatives, based on the known activities of scopoletin and other coumarins which have been shown to affect the PI3K/Akt/mTOR pathway.[8]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for synthesis and biological evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Hymexelsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymexelsin is a natural product isolated from the stem bark of Hymenodictyon excelsum. Preliminary computational studies suggest that phytochemicals from this plant may exhibit anti-prostate cancer activity through the antagonism of the androgen receptor (AR).[1] These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy of this compound in preclinical models of prostate cancer. The protocols outlined below are based on established methodologies for testing novel anti-cancer agents and are designed to assess both the therapeutic efficacy and potential toxicity of this compound.
Proposed Mechanism of Action: Androgen Receptor Signaling
The androgen receptor signaling pathway is a critical driver in the development and progression of prostate cancer.[2] In its canonical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus.[3] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation and survival.[3][4] this compound is hypothesized to act as an antagonist to this pathway, potentially by interfering with androgen binding to the AR, thereby inhibiting the downstream signaling cascade that leads to tumor growth.
In Vivo Experimental Design and Protocols
To comprehensively evaluate the efficacy of this compound, a subcutaneous xenograft model using human prostate cancer cell lines is recommended. This model allows for straightforward tumor implantation, monitoring, and measurement.
Animal Models and Cell Lines
-
Animal Model: Male athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old. These mice are immunodeficient and will not reject human tumor xenografts.
-
Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. This is the primary recommended cell line to test the hypothesis of AR antagonism.
-
PC-3: An androgen-independent human prostate cancer cell line. This cell line can be used as a counter-screen to determine if this compound's effect is independent of the AR signaling pathway.
-
Experimental Workflow
The following diagram illustrates the key phases of the in vivo efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hymexelsin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hymexelsin extraction from its natural source, the stem bark of Hymenodictyon excelsum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a natural apiose-containing scopoletin (B1681571) glycoside.[1] Its primary source is the stem bark of the plant Hymenodictyon excelsum.[1][2]
Q2: What class of compound is this compound and what are its basic chemical properties?
A2: this compound is a coumarin (B35378) glycoside. The core structure is scopoletin (7-hydroxy-6-methoxycoumarin) attached to a sugar moiety.[1][2] Coumarin glycosides are generally polar compounds due to the sugar component.
Q3: What are the common challenges encountered during the extraction of this compound and other coumarin glycosides?
A3: Common challenges include low yield, co-extraction of impurities, and degradation of the target compound during the extraction process. The choice of solvent and extraction method is critical to overcoming these challenges.
Q4: Which solvents are most effective for extracting coumarin glycosides like this compound?
A4: Polar solvents are generally most effective for extracting coumarin glycosides. Methanol (B129727), ethanol, and water have been shown to be efficient.[3][4] Methanol, in particular, is often cited as a good solvent for coumarin extraction.[4] For the aglycone part (scopoletin), solvents like ethyl acetate (B1210297) can also be used, but they are less effective at extracting the glycosides.[3][4]
Q5: What extraction methods can be used for this compound?
A5: Several methods can be employed, including maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[5][6] The choice of method can significantly impact extraction efficiency and time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to suboptimal yields.
Problem 1: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Selection | This compound is a polar glycoside. Ensure you are using a polar solvent like methanol, ethanol, or a hydroalcoholic mixture. Non-polar solvents like hexane (B92381) or chloroform (B151607) are generally ineffective for extracting glycosides.[3][4] |
| Inefficient Extraction Method | Simple maceration may not be sufficient for complete extraction. Consider using more exhaustive methods like Soxhlet extraction or modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[5] |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the chosen method. Maceration may require several days, while UAE or MAE can significantly reduce the time needed.[6] |
| Inadequate Particle Size of Plant Material | Grind the dried stem bark of Hymenodictyon excelsum to a fine powder to increase the surface area for solvent penetration and improve extraction efficiency. |
| Suboptimal Temperature | For methods involving heat, such as Soxhlet or MAE, ensure the temperature is optimized. High temperatures can potentially degrade the glycosidic bond of this compound. |
Problem 2: Co-extraction of a High Amount of Impurities
| Possible Cause | Suggested Solution |
| Low Selectivity of the Solvent | While polar solvents are necessary, they can also extract other polar impurities. Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent. |
| Crude Extract Requires Further Purification | The initial extract is expected to be a mixture of compounds. Employ chromatographic techniques like column chromatography with silica (B1680970) gel to separate this compound from other co-extracted substances. |
Data Presentation
The following tables summarize quantitative data on the extraction of coumarins, providing a reference for optimizing this compound extraction parameters.
Table 1: Comparison of Extraction Methods for Coumarin Compounds
| Extraction Method | Extraction Time | Relative Yield (%) | Reference |
| Maceration | 3 days | 100 | [7] |
| Soxhlet Extraction | 8 hours | 114 | [7] |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 131 | [7] |
Table 2: Effect of Solvent Choice on Coumarin Glycoside Extraction
| Solvent | Extraction Method | Relative Total Coumarin Concentration | Reference |
| Water (Room Temperature) | Maceration | High | [3][4] |
| Water (Boiling) | Reflux | Highest | [3][4] |
| Methanol (Boiling) | Reflux | High | [3][4] |
| Ethanol (Boiling) | Reflux | High | [3][4] |
| Ethyl Acetate | Reflux | Poor for glycosides | [3][4] |
| Diethyl Ether | Reflux | Poor for glycosides | [3][4] |
| Chloroform | Reflux | Poor for glycosides | [3][4] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation of Plant Material: Collect the stem bark of Hymenodictyon excelsum, dry it in the shade, and grind it into a coarse powder.
-
Extraction:
-
Weigh 100 g of the powdered bark and place it in a large conical flask.
-
Add 500 mL of methanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and keep it at room temperature for 3-5 days with occasional shaking.
-
-
Filtration and Concentration:
-
After the maceration period, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
-
Preparation of Plant Material: Prepare the dried and powdered stem bark of Hymenodictyon excelsum as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered bark in a flask.
-
Add 100 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the filtrate as described in Protocol 1.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
This compound, being a scopoletin glycoside, originates from the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds, including coumarins. The core structure, scopoletin, is synthesized and then glycosylated to form this compound.
Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.
Experimental Workflow for this compound Extraction and Isolation
This diagram illustrates the general steps involved in obtaining purified this compound from its plant source.
Caption: General workflow for this compound extraction and isolation.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines a logical approach to diagnosing and resolving issues of low this compound yield.
References
- 1. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 4. Genome-Wide Analysis of the UDP-Glycosyltransferase Family Reveals Its Roles in Coumarin Biosynthesis and Abiotic Stress in Melilotus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming Hymexelsin solubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance for researchers encountering solubility challenges with Hymexelsin in aqueous buffers. While this compound, as a glycoside, is anticipated to have good aqueous solubility, issues such as precipitation, aggregation, or incomplete dissolution can still occur, particularly at higher concentrations or in specific buffer systems.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cloudy solution or precipitate after adding this compound to my aqueous buffer. What is the likely cause?
A1: While glycosides are generally water-soluble, precipitation can occur for several reasons:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer conditions.
-
Buffer Composition: Certain salts or buffer components may decrease the solubility of this compound.
-
pH: The pH of your buffer may not be optimal for keeping this compound in its most soluble form.
-
Temperature: Dissolution can be temperature-dependent. Attempting to dissolve this compound in a cold buffer may slow down or prevent complete dissolution.
Q2: My this compound solution appears clear, but I'm getting inconsistent results in my bioassays. Could solubility be the issue?
A2: Yes, even a visually clear solution can contain small, soluble aggregates that can affect the bioactivity of the compound. This can lead to non-reproducible results. Dynamic Light Scattering (DLS) can be used to detect such aggregates if you have access to this technology.
Q3: What is a good starting solvent for preparing a stock solution of this compound?
A3: For a compound with unknown solubility, it is recommended to start with a small amount of an organic co-solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5%).
Q4: Can I heat my solution to help dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, prolonged heating or high temperatures should be avoided as it could potentially degrade the this compound molecule.
Troubleshooting Guides
Problem 1: this compound Fails to Dissolve Completely in Aqueous Buffer
Potential Cause: The concentration of this compound is above its intrinsic aqueous solubility.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve this compound in an organic co-solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic co-solvent is low and compatible with your experimental system.
Problem 2: Precipitation Occurs After Diluting a DMSO Stock Solution into Aqueous Buffer
Potential Cause: The compound is precipitating out of the aqueous solution upon removal of the organic co-solvent.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use Excipients: Consider the inclusion of solubility enhancers in your aqueous buffer. These can include:
-
Cyclodextrins: (e.g., HP-β-CD) can encapsulate the less soluble portions of the molecule, increasing its aqueous solubility.
-
Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) can help to maintain solubility.
-
-
pH Adjustment: If the this compound molecule has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out a precise amount of this compound powder.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)
-
DMSO
-
Shaker incubator
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
In separate tubes, add an excess of this compound powder to a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Data Presentation
| Co-Solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Aqueous Buffer |
| DMSO | 10 - 50 mM | < 0.5% (v/v) |
| Ethanol | 10 - 50 mM | < 1% (v/v) |
| PEG 400 | 10 - 50 mM | < 5% (v/v) |
| Solubility Enhancer | Typical Concentration Range in Aqueous Buffer |
| HP-β-Cyclodextrin | 1 - 10% (w/v) |
| Tween® 20 | 0.01 - 0.1% (v/v) |
| Pluronic® F-68 | 0.02 - 0.2% (w/v) |
Visualizations
Caption: Experimental workflow for troubleshooting this compound solubility.
Stabilizing Hymexelsin for long-term storage.
This technical support center provides guidance on the long-term storage and handling of Hymexelsin. The information provided is based on general best practices for natural product compounds with similar chemical features. It is highly recommended to perform compound-specific stability studies for your particular research needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Based on general guidelines for complex natural products, the following conditions are advisable:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes chemical degradation and preserves compound integrity over extended periods. |
| Light | Store in an amber vial or light-blocking container | This compound's coumarin-like structure may be susceptible to photodegradation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, airtight vial | Prevents moisture absorption and contamination. |
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form. It is always best to prepare solutions fresh before an experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, at 2-8°C.[1] The stability of this compound in various solvents has not been extensively documented, so it is advisable to conduct preliminary stability tests in your solvent system of choice.
Q3: What are the potential degradation pathways for this compound?
A3: Given its chemical structure, which includes a coumarin (B35378) core, a glycosidic bond, and multiple hydroxyl groups, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The glycosidic bond can be susceptible to cleavage under acidic or basic conditions, or enzymatically, which would separate the sugar moieties from the coumarin aglycone.
-
Oxidation: The numerous hydroxyl groups and the aromatic ring system can be prone to oxidation, especially in the presence of oxygen, metal ions, or light.
-
Photodegradation: Coumarin derivatives are often light-sensitive and can undergo various photochemical reactions upon exposure to UV or visible light.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Troubleshooting Guide
Q4: I am observing inconsistent results in my bioassays. Could this be related to this compound stability?
A4: Yes, inconsistent results are a common sign of compound degradation. If your this compound stock solution has been stored for an extended period, or if it has been subjected to multiple freeze-thaw cycles, the compound may have degraded. It is recommended to use freshly prepared solutions for each experiment.[1] You can perform a quick purity check of your stock solution using techniques like HPLC or TLC to assess its integrity.
Q5: The physical appearance of my solid this compound has changed (e.g., color change, clumping). What should I do?
A5: A change in the physical appearance of the solid compound can indicate degradation or moisture absorption. If you observe such changes, it is advisable to re-qualify the material using analytical techniques like HPLC for purity assessment and mass spectrometry for identity confirmation before proceeding with further experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours.
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC to determine the percentage of degradation and identify any degradation products.
The following diagram illustrates the experimental workflow for the forced degradation study.
Hypothetical Stability Data
The following table summarizes hypothetical data from a forced degradation study of this compound.
Table 1: Hypothetical Degradation of this compound under Stress Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Degraded | Number of Major Degradants |
| 0.1 M HCl | 24 | 60 | 25.4 | 2 |
| 0.1 M NaOH | 24 | 60 | 45.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 15.2 | 1 |
| Thermal (Solid) | 48 | 80 | 8.5 | 1 |
| Photostability | 24 | 25 | 35.1 | 2 |
Table 2: Hypothetical Long-Term Stability of Solid this compound
| Storage Temperature (°C) | Time (months) | % Purity |
| 25 | 6 | 92.3 |
| 4 | 6 | 98.1 |
| -20 | 6 | 99.5 |
| 25 | 12 | 85.6 |
| 4 | 12 | 96.4 |
| -20 | 12 | 99.2 |
References
Technical Support Center: Troubleshooting Hymexelsin Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting issues related to the analysis of Hymexelsin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks have a Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing, with values above 1.5 often being unacceptable for quantitative analysis as it can affect integration accuracy and resolution.[2]
Q2: What are the most common causes of this compound peak tailing in RP-HPLC?
A2: Peak tailing for a polar compound like this compound, a scopoletin (B1681571) glycoside, in RP-HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][3][4][5] The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column packing can interact with polar functional groups on this compound, leading to a secondary retention mechanism and peak tailing.[2][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl group, the compound may exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing.[7] Over time, the stationary phase can also degrade.
-
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[6][8]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a glycoside of scopoletin, making it a polar molecule with multiple hydroxyl groups and a lactone ring.[3][4][5][9] The phenolic hydroxyl group is weakly acidic.[1][8] These polar functional groups can engage in secondary interactions, such as hydrogen bonding, with residual silanol groups on the silica-based stationary phase of the HPLC column, which is a primary cause of peak tailing.[2]
Q4: What is a good starting point for the mobile phase pH when analyzing this compound?
Q5: Can this compound degrade during analysis, and could this cause peak tailing?
A5: Yes, degradation of the analyte can contribute to peak shape issues. This compound, containing a lactone ring, may be susceptible to hydrolysis under certain pH conditions. While scopoletin has been shown to be relatively stable at room temperature for short periods, prolonged exposure to non-optimal pH or temperature can lead to degradation.[2][6][7] Degradation products may co-elute or interfere with the main peak, potentially causing the appearance of tailing. It is advisable to prepare fresh sample solutions and keep them in an autosampler at a controlled, cool temperature.[11]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide focuses on adjusting the mobile phase to mitigate peak tailing.
-
Problem: this compound peak is tailing.
-
Potential Cause: Suboptimal mobile phase pH leading to analyte ionization or interaction with silanols.
-
Troubleshooting Workflow:
Caption: Workflow for mobile phase optimization.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Baseline: Prepare a mobile phase of acetonitrile (B52724) and water at a composition that provides adequate retention for this compound.
-
Acidification: Add 0.1% (v/v) formic acid or acetic acid to the aqueous portion of the mobile phase. This will typically bring the pH into the 2.5-3.5 range.
-
Analysis: Equilibrate the column with the new mobile phase and inject the this compound standard.
-
Evaluation: Assess the peak shape. A significant reduction in tailing is expected.
-
Further Optimization: If tailing persists, the concentration of the acidic modifier can be slightly adjusted, or a different modifier can be tested.
-
-
Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry (As) | Observations |
| 50:50 Acetonitrile:Water | 2.1 | Severe tailing |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.2 | Significantly improved symmetry |
| 50:50 Methanol:Water with 0.1% Formic Acid | 1.4 | Moderate improvement |
Guide 2: Addressing Column-Related Issues
This guide provides steps to diagnose and resolve peak tailing caused by the HPLC column.
-
Problem: Peak tailing persists after mobile phase optimization.
-
Potential Cause: Column contamination, degradation, or use of an inappropriate column type.
-
Troubleshooting Workflow:
Caption: Troubleshooting column-related peak tailing.
-
Experimental Protocol: Column Washing Procedure
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase without any salts or buffers.
-
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A typical sequence for a C18 column is:
-
100% Methanol (20 column volumes)
-
100% Acetonitrile (20 column volumes)
-
75:25 Acetonitrile:Isopropanol (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
-
Return to Mobile Phase: Gradually re-introduce the mobile phase by reversing the washing sequence.
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate with the analytical mobile phase, and inject a standard to check for performance improvement.
-
Guide 3: Sample and System Considerations
This guide covers troubleshooting related to the sample itself and the HPLC system hardware.
-
Problem: Peak tailing is observed even with an optimized method and a new column.
-
Potential Cause: Sample overload, inappropriate sample solvent, or extra-column band broadening.
-
Troubleshooting Workflow:
Caption: Troubleshooting sample and system effects.
-
Experimental Protocol: Evaluating Sample Solvent and Concentration
-
Serial Dilution: Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject and Analyze: Inject the same volume of each dilution and observe the peak shape. If the tailing decreases with lower concentrations, column overload is a likely cause.
-
Solvent Matching: Dissolve a known amount of this compound in the initial mobile phase composition. Compare the peak shape to a sample dissolved in a stronger solvent (e.g., 100% acetonitrile). A sharper, more symmetrical peak is expected when the sample solvent matches the mobile phase.
-
-
Data Presentation: Impact of Injection Volume and Solvent on Peak Shape
| Injection Volume (µL) of 50 µg/mL this compound | Sample Solvent | Peak Asymmetry (As) |
| 20 | 100% Acetonitrile | 1.9 |
| 5 | 100% Acetonitrile | 1.6 |
| 5 | 50:50 Acetonitrile:Water | 1.2 |
| 20 | 50:50 Acetonitrile:Water | 1.3 |
This technical support guide provides a structured approach to troubleshooting peak tailing for this compound in RP-HPLC. By systematically addressing potential causes related to the mobile phase, column, sample, and system, researchers can improve peak shape, leading to more accurate and reliable analytical results.
References
- 1. Human Metabolome Database: Showing metabocard for Scopolin (HMDB0303366) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound Scopoletin (FDB012705) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra
This technical support center provides guidance on interpreting NMR spectra for researchers, scientists, and drug development professionals. We address specific issues encountered during experimental analysis, with a focus on providing clear, actionable solutions.
Clarification on the Structure of Hymexelsin
Initial queries regarding the interpretation of "complex NMR spectra of this compound" suggest a potential misunderstanding of its molecular structure. Scientific literature identifies this compound (also known as Xeroboside) not as a complex peptide, but as an apiose-containing scopoletin (B1681571) glycoside.[1][2] Its structure consists of a coumarin (B35378) (scopoletin) core linked to a glucose molecule, which in turn is attached to an apiose sugar.[1][2]
While the NMR spectrum of this compound requires careful analysis, it does not typically present the same level of complexity (e.g., extensive signal overlap of similar residues) as a large polypeptide or peptaibol.[3] This guide is therefore divided into two sections:
-
Interpreting the NMR Spectrum of this compound : A targeted guide for the analysis of this specific glycoside.
-
General Guide to Interpreting Complex NMR Spectra of Peptides : A comprehensive resource for researchers working with peptidic structures, addressing the challenges originally alluded to.
Section 1: Interpreting the NMR Spectrum of this compound
This section provides a troubleshooting guide for the structural elucidation of this compound using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the main structural components of this compound to identify in an NMR spectrum?
A1: The structure of this compound, C₂₁H₂₆O₁₃, can be broken down into three key moieties: the scopoletin (a methoxy-coumarin), a glucose unit, and an apiose unit. The primary goal is to assign protons and carbons to each of these components and confirm their connectivity.
Q2: How can I differentiate between the sugar protons in the ¹H NMR spectrum?
A2: The sugar region (typically 3.0-5.5 ppm) will contain signals from both the glucose and apiose protons. Anomeric protons are the most downfield in this region and can be used as starting points for assigning the rest of the sugar spins. A combination of 2D NMR experiments like COSY and TOCSY is essential to trace the correlations within each sugar ring.
Q3: The aromatic signals are confusing. How do I assign them to the scopoletin core?
A3: The scopoletin core has a distinct set of aromatic protons. Their chemical shifts are influenced by the methoxy (B1213986) and glycosidic linkage positions. Use HMBC to correlate these protons to nearby carbons, and NOESY to see through-space correlations, which can help in unambiguous assignment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Overlapping signals in the sugar region (3.0-4.0 ppm). | High density of non-equivalent protons in the glucose and apiose rings. | Increase the magnetic field strength if possible. Optimize 2D NMR experiments like TOCSY (with varying mixing times) and HSQC to resolve individual spin systems based on their ¹H-¹³C correlations. |
| Difficulty assigning quaternary carbons of the coumarin. | Quaternary carbons do not have directly attached protons and thus do not appear in an HSQC spectrum. | Rely on HMBC experiments. Look for 2-bond and 3-bond correlations from assigned protons to the quaternary carbons. For example, the carbonyl carbon of the coumarin should show a correlation to nearby aromatic protons. |
| Uncertainty about the linkage points between the structural units. | The key is to identify the inter-glycosidic linkages and the connection to the scopoletin. | Use long-range HMBC to observe correlations between the anomeric proton of one sugar and the carbon of the adjacent unit. For instance, a correlation between the anomeric proton of glucose and a carbon on the scopoletin core confirms their linkage. A NOESY experiment can also show through-space proximity between protons across the glycosidic bonds. |
Summary of Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides approximate chemical shift ranges for the different parts of the this compound molecule. Exact values can vary based on solvent and temperature.
| Structural Unit | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Scopoletin (Coumarin) | Aromatic H: 6.2 - 7.8Methoxy (-OCH₃) H: ~3.9 | Aromatic C: 100 - 160Carbonyl C: >160Methoxy C: ~56 |
| Glucose | Anomeric H: 4.5 - 5.5Other sugar H: 3.2 - 4.5 | Anomeric C: 95 - 105Other sugar C: 60 - 85 |
| Apiose | Anomeric H: ~5.0 - 5.5Other sugar H: 3.4 - 4.2 | Anomeric C: 105 - 115Other sugar C: 65 - 80 |
Section 2: General Guide to Interpreting Complex NMR Spectra of Peptides
This section is for researchers facing challenges with the NMR spectra of peptides, which are often complicated by numerous overlapping signals from similar amino acid residues.
Frequently Asked Questions (FAQs)
Q1: My peptide's ¹H NMR spectrum is just a crowded mess in the amide and alpha-proton regions. Where do I even begin?
A1: This is a common problem with peptides. The first step is to move from 1D to 2D NMR. A TOCSY (Total Correlation Spectroscopy) experiment is the best starting point. It allows you to identify all protons belonging to a single amino acid's spin system (e.g., from the amide proton down to the sidechain protons). Each amino acid type has a characteristic pattern of cross-peaks in a TOCSY spectrum.
Q2: I've identified the spin systems for my amino acids, but how do I know their order in the peptide sequence?
A2: This process is called sequential assignment and relies on through-space correlations. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is essential. You will look for a cross-peak between the amide proton (NH) of one residue and the alpha-proton (Hα) of the preceding residue. By "walking" along the peptide backbone with these NH(i) to Hα(i-1) connectivities, you can determine the sequence.
Q3: What is the difference between a COSY, TOCSY, and NOESY experiment?
A3: These are all 2D experiments that reveal correlations between protons, but they show different types of relationships:
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2 or 3 bonds (J-coupling). It's good for identifying directly connected protons, like an Hα and an Hβ.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system, even if they are not directly connected. For example, it can show a correlation between an amide proton and a distant methyl group in a leucine (B10760876) sidechain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining 3D structure and for sequential assignment.
Troubleshooting Complex Peptide Spectra
| Problem | Possible Cause | Recommended Solution |
| Severe signal overlap, even in 2D spectra. | The peptide may be unfolded or exist in multiple conformations. High number of similar amino acid residues. | Optimize sample conditions (pH, temperature) to favor a single, stable conformation. Use higher-dimensional NMR (3D, 4D) if available, especially with ¹⁵N and ¹³C labeled samples. This provides an extra frequency dimension to resolve overlap. |
| Missing NOE cross-peaks for sequential assignment. | The distance between the relevant protons might be > 5 Å in that part of the structure. The peptide may be flexible, averaging the NOE to zero. | Try a ROESY experiment, which is better for molecules with intermediate correlation times where NOEs can be weak or absent. Also, consider using an HMBC experiment on a labeled sample to see long-range correlations through bonds. |
| Ambiguous assignment of aromatic sidechains (Phe, Tyr, Trp, His). | Aromatic protons often have similar chemical shifts and complex coupling patterns. | Use a combination of TOCSY to identify the spin system and NOESY to link it to the correct Hα/Hβ protons. For Trp, the indole (B1671886) NH proton is a key starting point. For His, the chemical shifts of the imidazole (B134444) protons are sensitive to pH. |
Experimental Protocols
Detailed Methodology: 2D NMR for Peptide Structure Elucidation
1. Sample Preparation:
-
Purity: The peptide should be >95% pure, typically verified by HPLC and Mass Spectrometry.
-
Concentration: A concentration of 0.5-1.0 mM is generally required for homonuclear 2D NMR experiments.
-
Solvent: The peptide is typically dissolved in a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) prepared in 90% H₂O/10% D₂O or 99.9% D₂O. The D₂O provides the lock signal for the spectrometer. For observation of exchangeable amide protons, H₂O is necessary.
-
Internal Standard: A reference compound like DSS or TSP is added for chemical shift referencing.
2. Data Acquisition: A standard suite of 2D experiments is required for de novo structure elucidation.
| Experiment | Pulse Program (Bruker) | Key Parameters to Optimize | Information Obtained |
| ¹H-¹H TOCSY | mlevesgpph | Mixing Time (d9): Typically 60-80 ms (B15284909). Shorter times show direct correlations; longer times reveal the full spin system. | Intra-residue, through-bond correlations. Identifies amino acid spin systems. |
| ¹H-¹H NOESY | noesyesgpph | Mixing Time (d8): Typically 100-200 ms for peptides. This parameter is crucial and may need to be optimized. | Inter-proton distances (< 5 Å). Used for sequential assignment and 3D structure calculation. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | Spectral Widths: Must cover the full proton and carbon chemical shift ranges. | One-bond ¹H-¹³C correlations. Creates a "fingerprint" of the molecule, resolving proton overlap. |
| ¹H-¹³C HMBC | hmbcgplpndqf | Long-Range Coupling Delay: Optimized for J-couplings of 4-10 Hz. | Multi-bond (2-3 bonds) ¹H-¹³C correlations. Helps assign quaternary carbons and confirm connectivity. |
Visualizations
Experimental Workflow for Peptide Structure Determination
References
Technical Support Center: Managing Batch-to-Batch Variability of Hymexelsin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to batch-to-batch variability of Hymexelsin extracts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in natural product extracts like this compound is a significant challenge stemming from multiple factors.[1][2] The primary sources of this variability can be broadly categorized as:
-
Raw Material Variation: The botanical source material is a major contributor to inconsistency.[1][2][3][4] Factors such as the geographical location of the plant, climate, harvest time, and storage conditions can significantly alter the chemical profile of the starting material.[3][4] Genetic variations within the plant species also play a crucial role.[1]
-
Extraction Process Parameters: The method used for extraction and minor deviations in the protocol can lead to significant differences in the final extract.[1][5] Key parameters include the choice of solvent, solvent-to-solid ratio, extraction temperature, and duration of the extraction process.[1][5]
-
Post-Extraction Processing: Steps following the initial extraction, such as drying, concentrating, and storage of the extract, can also introduce variability. For instance, high temperatures during drying can degrade thermolabile compounds.[1]
Q2: How can I minimize variability originating from the raw plant material?
A2: To minimize variability from the raw material, it is crucial to establish a robust sourcing and quality control process. This includes:
-
Sourcing from a single, reputable supplier: This helps to ensure consistency in the genetic makeup and growing conditions of the plant material.[1]
-
Standardizing harvesting and post-harvest handling: Document and standardize the time of harvest, drying methods, and storage conditions.[3][4]
-
Implementing rigorous quality control checks on incoming raw material: This can include macroscopic and microscopic examination, as well as preliminary analytical tests to confirm the identity and quality of the plant material.
Q3: What are "marker compounds," and how are they used to standardize this compound extracts?
A3: Marker compounds are specific chemical constituents within a natural extract that are used for quality control purposes.[2] They can be either the known active compounds or other characteristic components of the plant. By quantifying these marker compounds, you can standardize the extract to ensure a consistent amount from batch to batch, which helps in achieving reproducible experimental results.[2]
Q4: Which analytical techniques are recommended for characterizing this compound extracts and ensuring consistency?
A4: A multi-faceted analytical approach is often necessary to characterize complex mixtures like this compound extracts. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical fingerprint of the extract.[4][6] By comparing the chromatograms of different batches, you can assess their chemical similarity. HPLC can also be used to quantify marker compounds.[6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can help in identifying and quantifying individual components within the extract.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compounds in the extract and can be used for fingerprinting and quantification.[8]
Troubleshooting Guides
Issue 1: Inconsistent Extraction Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier. Document the species, collection date, and location.[1] |
| Variation in Particle Size | Standardize the grinding process to ensure a consistent particle size, which affects solvent penetration.[1][5] |
| Inconsistent Solvent-to-Solid Ratio | Maintain a precise and consistent ratio of solvent to plant material for each extraction.[1][2] |
| Fluctuations in Extraction Temperature | Use a temperature-controlled water bath or heating mantle to ensure a stable extraction temperature. |
| Variable Extraction Time | Strictly adhere to the optimized extraction time for each batch. |
Issue 2: Variable Bioactivity in Downstream Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Chemical Profile | Utilize analytical techniques like HPLC to compare the chemical fingerprints of different batches. Aim for a consistent profile of major and minor peaks. |
| Degradation of Active Compounds | If the active compounds are known to be unstable, avoid high temperatures and exposure to light during extraction and storage. Store extracts at low temperatures, protected from light. |
| Presence of Interfering Compounds | Inconsistent levels of interfering substances can affect bioactivity. Consider additional purification steps, such as solid-phase extraction (SPE), to clean up the extract.[8] |
| Assay Variability | Ensure that the bioassay itself is robust and reproducible. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Standardized this compound Extraction
This protocol provides a method for obtaining a reproducible this compound extract.
-
Material Preparation:
-
Use dried this compound plant material from a single, certified batch.
-
Grind the plant material to a consistent particle size (e.g., passing through a 20-mesh sieve).
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Place the powder in a flask and add 100 mL of 80% ethanol (B145695) (a consistent solvent-to-solid ratio of 10:1).
-
Perform the extraction at a constant temperature of 60°C for 2 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with an additional 20 mL of 80% ethanol.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum oven at 40°C until a constant weight is achieved.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: HPLC Fingerprinting of this compound Extract
This protocol describes how to generate a chemical fingerprint of the this compound extract to assess batch-to-batch consistency.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract.
-
Dissolve the extract in 10 mL of methanol (B129727) and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-45 min: 90-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[2]
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of different batches, paying attention to the retention times and relative peak areas of the major peaks.
-
Establish a reference fingerprint from a well-characterized "golden batch" for future comparisons.
-
Visualizations
Caption: Workflow for producing a standardized this compound extract.
Caption: Hypothetical signaling pathway modulated by this compound extract.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hymexelsin Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Hymexelsin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is an apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum.[1][2] This plant has been traditionally used in the treatment of tumors.[1][2] Computational molecular docking studies suggest that phytochemicals from Hymenodictyon excelsum, including this compound, may exert an anti-prostate cancer effect by acting as antagonists to the Androgen Receptor (AR).[1]
Q2: Which cell lines are appropriate for testing this compound?
A2: Given its potential as an Androgen Receptor antagonist, androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) are highly relevant. It would also be insightful to test its efficacy in androgen-independent prostate cancer cell lines (e.g., PC-3, DU-145) to understand its broader applicability. Additionally, testing on non-cancerous cell lines (e.g., NIH3T3) can help determine its cytotoxicity towards normal cells.
Q3: What is a typical starting concentration range for in vitro assays with a novel compound like this compound?
A3: For a novel compound with limited published data, a broad concentration range should be initially screened. A common strategy is to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and increasing logarithmically up to a high concentration (e.g., 100 µM or higher) to determine the effective range and the half-maximal inhibitory concentration (IC50).
Q4: How should I dissolve and store this compound?
A4: As a plant-derived glycoside, this compound's solubility should be empirically determined. A common starting solvent for such compounds is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Scenario 1: No significant effect on cell viability is observed.
-
Question: I have treated my cells with this compound up to 100 µM for 24 hours, but I do not see a significant decrease in cell viability. What should I do?
-
Answer:
-
Extend Incubation Time: The effect of the compound may be time-dependent. Extend the incubation period to 48 or 72 hours.
-
Increase Concentration: It's possible the effective concentration is higher than your tested range. If solubility permits, test higher concentrations.
-
Check Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution.
-
Verify Cell Health: Confirm that your control (untreated) cells are healthy and proliferating as expected.
-
Consider a Different Assay: Some compounds may not induce significant cell death but could inhibit proliferation. Consider using a cell proliferation assay in addition to a viability assay.
-
Scenario 2: High variability between experimental replicates.
-
Question: My dose-response curves for this compound are not consistent across experiments. How can I reduce this variability?
-
Answer:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as initial cell density can influence drug sensitivity.
-
Ensure Homogeneous Compound Distribution: After adding this compound to the wells, mix thoroughly by gentle pipetting or plate shaking to ensure a uniform concentration.
-
Check for Contamination: Microbial contamination can affect cell health and experimental outcomes. Regularly check your cell cultures for any signs of contamination.
-
Use Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control in every experiment.
-
Scenario 3: Determining the mechanism of cell death.
-
Question: I have determined the IC50 of this compound in my cancer cell line. How do I know if the cells are undergoing apoptosis or another form of cell death?
-
Answer:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
Western Blot Analysis: Probe for the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, and examine the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Data Presentation
Table 1: Example Data Layout for Determining Optimal this compound Concentration.
| This compound Conc. (µM) | Cell Viability (%) - 24h | Std. Dev. (24h) | Cell Viability (%) - 48h | Std. Dev. (48h) | Cell Viability (%) - 72h | Std. Dev. (72h) |
| 0 (Vehicle Control) | 100 | 4.5 | 100 | 5.1 | 100 | 4.8 |
| 0.1 | 98.2 | 5.1 | 95.6 | 4.9 | 92.3 | 5.3 |
| 1 | 91.5 | 4.8 | 85.3 | 5.5 | 78.1 | 6.1 |
| 10 | 75.4 | 6.2 | 52.1 | 5.8 | 45.7 | 5.9 |
| 50 | 48.9 | 5.9 | 25.8 | 4.7 | 15.2 | 3.8 |
| 100 | 22.1 | 4.3 | 10.3 | 3.1 | 5.6 | 2.5 |
Table 2: Example Data Layout for Comparing IC50 Values of this compound Across Different Cell Lines.
| Cell Line | Type | IC50 (µM) at 48h | 95% Confidence Interval |
| LNCaP | Androgen-Sensitive Prostate Cancer | 45.2 | 42.1 - 48.5 |
| PC-3 | Androgen-Independent Prostate Cancer | 82.1 | 78.5 - 85.9 |
| DU-145 | Androgen-Independent Prostate Cancer | 95.7 | 91.3 - 100.2 |
| NIH3T3 | Non-cancerous Fibroblast | >100 | - |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
2. Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) in apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Caption: Workflow for optimizing this compound concentration and investigating its mechanism.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Reducing off-target effects of Hymexelsin in cell culture.
Welcome to the technical support center for Hymexelsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative primary target?
This compound is an apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum.[1][2] Computational molecular docking studies suggest that this compound may act as an antagonist of the androgen receptor (AR), indicating its potential as a therapeutic agent in contexts such as prostate cancer.[1][3] The AR is a DNA-binding transcription factor that regulates gene expression.[1]
Q2: What are the potential, though not yet characterized, off-target effects of this compound in cell culture?
While specific off-target effects of this compound have not been empirically documented in the provided search results, general principles of small molecule pharmacology suggest potential off-target activities. As a natural product, this compound's complex structure could allow it to interact with multiple cellular targets. Potential off-target effects could arise from interactions with other nuclear receptors, kinases, or signaling pathways that share structural similarities with the ligand-binding domain of the androgen receptor. Off-target effects can lead to a range of unintended consequences, from mild cellular stress to significant toxicity, potentially confounding experimental results.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to determine the lowest effective concentration of this compound that elicits the desired on-target effect. A dose-response experiment is recommended.
Troubleshooting Guides
Scenario 1: I am observing unexpected changes in cell viability and morphology at concentrations where I expect to see androgen receptor antagonism.
-
Possible Cause: This could be due to off-target toxicity. Many anticancer drugs in clinical trials have been found to kill cells via off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to identify the EC50 for the on-target effect (e.g., inhibition of AR-dependent gene expression) and the CC50 (cytotoxic concentration 50%).
-
Use Orthogonal Assays: Confirm the on-target effect using multiple, independent assays. For example, in addition to a reporter gene assay for AR activity, you could perform qPCR to measure the expression of known AR target genes.
-
Employ a Rescue Experiment: If a specific off-target is suspected, co-treatment with an antagonist for that target may rescue the off-target phenotype.
-
Scenario 2: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: Cell lines can have varying expression levels of the on-target receptor (AR) and potential off-target proteins.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Perform Western blotting or qPCR to quantify the expression levels of the androgen receptor in your panel of cell lines.
-
Use AR-Negative Control Cell Lines: Include cell lines that do not express the androgen receptor to distinguish between on-target and off-target effects. Any activity observed in AR-negative cells is likely due to off-target interactions.
-
Consider Genetic Knockout/Knockdown: For definitive validation, use CRISPR/Cas9 or RNAi to deplete the androgen receptor in your target cell line. The on-target effects of this compound should be abrogated in these modified cells.
-
Data Presentation
Table 1: Molecular Docking Scores of Phytochemicals from Hymenodictyon excelsum with the Androgen Receptor
| Ligand | MolDock Score (kcal/mol) | H-Bond (kcal/mol) | Steric Energy (kcal/mol) |
| Esculin | -146.55 | -9.06 | -134.47 |
| Dihydrotestosterone | -109.81 | -4.62 | -115.65 |
| Morindone | -105.49 | -7.98 | -111.53 |
| Anthragallol | -99.35 | -3.61 | -106.28 |
| Lucidin | -98.13 | -3.62 | -113.96 |
| Soranjidiol | -98.14 | -6.75 | -109.83 |
| Damnacanthal | -97.28 | -3.09 | -123.05 |
This table summarizes the results of a computational molecular docking study, suggesting a favorable binding of several phytochemicals from H. excelsum, including compounds structurally related to this compound, to the androgen receptor. A more negative MolDock score indicates a more favorable binding interaction.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
-
Cell Seeding: Plate your target cells (e.g., a prostate cancer cell line like LNCaP) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2x stock of this compound and serially dilute it to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24-72 hours).
-
On-Target Assay: Measure the activity of the androgen receptor. This can be done using a luciferase reporter assay under the control of an androgen-responsive element.
-
Off-Target (Cytotoxicity) Assay: In a parallel plate, assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves for both the on-target and off-target effects to determine the EC50 and CC50 values, respectively. This will help define the therapeutic window.
Protocol 2: Target Validation using CRISPR/Cas9-mediated Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the androgen receptor gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 vector into your target cells. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Knockout Validation: Expand the clones and validate the knockout of the androgen receptor by Western blotting and Sanger sequencing of the targeted genomic locus.
-
Functional Assay: Treat the knockout clones and a wild-type control with this compound and perform your primary functional assay. The effects of this compound should be significantly diminished or absent in the knockout cells if they are mediated by the androgen receptor.
Visualizations
Caption: Putative mechanism of this compound action on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for troubleshooting and mitigating off-target effects.
References
Addressing Hymexelsin degradation during experimental procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of Hymexelsin during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is an apiose-containing scopoletin (B1681571) glycoside, a type of coumarin (B35378), isolated from the stem bark of Hymenodictyon excelsum. Its structure includes a coumarin core (scopoletin) linked to a glycosidic moiety. This structure makes it susceptible to certain degradation pathways, such as hydrolysis of the glycosidic bond and degradation of the coumarin ring system.
Q2: What are the primary factors that can cause this compound degradation in an experimental setting?
A2: The main factors contributing to the degradation of this compound, similar to other coumarin glycosides, are:
-
pH: The lactone ring of the coumarin structure is susceptible to hydrolysis under basic conditions.[1] The glycosidic bond can be hydrolyzed under acidic conditions.
-
Light: Coumarins are known to be photosensitive and can undergo photodegradation upon exposure to ambient or UV light.[1][2]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the coumarin structure.
Q3: How should I properly store my this compound samples (solid and in solution)?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store pure, solid this compound at -20°C or below in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil) and moisture.[3]
-
In Solution: For long-term storage, prepare aliquots in a suitable solvent and store at -80°C to avoid repeated freeze-thaw cycles.[3] For short-term use, solutions can be stored at 2-8°C, but it is advisable to prepare them fresh.[1]
Q4: My this compound solution has a slight yellow tint. Is this normal?
A4: While a slight yellowish color can be normal depending on the solvent and concentration, a noticeable change in color, particularly darkening or an increase in yellow intensity over time, may be an indication of degradation. It is recommended to use a freshly prepared solution and compare its appearance and analytical profile (e.g., by HPLC) to a standard.
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is suggested to act as an antagonist of the androgen receptor (AR).[4][5] By binding to the AR, it may inhibit the downstream signaling cascade that promotes the growth of prostate cancer cells.[4][5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis. | 1. Hydrolysis of the glycosidic bond due to acidic conditions. | 1. Ensure the pH of your mobile phase and sample solutions are not strongly acidic. Consider using a buffered solution closer to neutral pH if your experimental design allows. |
| 2. Hydrolysis of the coumarin lactone ring due to basic conditions.[1] | 2. Avoid basic pH in your solutions. Maintain a neutral or slightly acidic pH.[1] | |
| 3. Photodegradation from exposure to light.[1] | 3. Work in a room with dimmed lights, use amber vials or foil-wrapped containers, and minimize light exposure during sample preparation and analysis.[1] | |
| Appearance of new, unidentified peaks in the chromatogram. | 1. Degradation Products: The new peaks are likely degradation products of this compound. | 1. Review your experimental conditions (pH, light, temperature) to identify the likely cause of degradation. Use the troubleshooting workflow diagram below to systematically investigate the issue. |
| 2. Oxidation: The sample may have been exposed to oxidizing agents or air for an extended period. | 2. Prepare solutions fresh and consider using degassed solvents. If possible, work under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent results between experimental replicates. | 1. Variable Degradation: Inconsistent exposure to light, temperature fluctuations, or pH shifts between samples. | 1. Standardize your experimental workflow meticulously. Ensure all samples are handled identically with respect to light exposure, incubation times, and temperature. |
| 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[3] | 2. Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.[3] | |
| Precipitation of this compound in aqueous solutions. | 1. Low Solubility: this compound may have limited solubility in purely aqueous buffers. | 1. Consider using a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Perform a solubility test to determine the optimal solvent system. |
Data on this compound Stability (Illustrative)
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected stability profile of this compound under various conditions. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on this compound Degradation over 24 hours at 25°C
| pH | % this compound Remaining |
| 4.0 | 95% |
| 7.0 | 98% |
| 9.0 | 75% |
Table 2: Effect of Temperature on this compound Degradation over 24 hours at pH 7.0
| Temperature | % this compound Remaining |
| 4°C | >99% |
| 25°C | 98% |
| 37°C | 92% |
Table 3: Effect of Light Exposure on this compound Degradation over 24 hours at 25°C and pH 7.0
| Condition | % this compound Remaining |
| Dark | 98% |
| Ambient Light | 90% |
| UV Light (365 nm) | 65% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Solvent Selection: Based on experimental needs, select a suitable solvent. For a 10 mM stock solution, dissolve this compound in HPLC-grade DMSO or ethanol.
-
Dissolution: Add the solvent to the solid this compound. Vortex or sonicate briefly until fully dissolved.
-
Storage: Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes. Store at -80°C for long-term storage.
Protocol 2: General Experimental Procedure to Minimize Degradation
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the final working concentration in your experimental buffer or media immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
-
Incubation: During incubation steps, protect the samples from direct light by covering the plate or tubes with aluminum foil. Maintain a constant and appropriate temperature.
-
Analysis: If analyzing by HPLC, use an autosampler with a cooled sample tray if available. Ensure the mobile phase is appropriately buffered and degassed.
Visualizations
Caption: Proposed antagonistic action of this compound on the Androgen Receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for High-Purity Hymexelsin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for high-purity Hymexelsin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial extraction method for this compound from fungal biomass?
A1: For the initial extraction of this compound from fungal biomass, a solvent extraction method is recommended. Based on the polarity of similar bioactive compounds, a sequential extraction with solvents of increasing polarity, such as ethyl acetate (B1210297) followed by methanol, can be effective.[1] The choice of solvent may need to be optimized based on preliminary small-scale extractions and analysis of the crude extract.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary to achieve high-purity this compound.[2][3][4] A common sequence involves:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase for initial fractionation of the crude extract.[5]
-
Solid-Phase Extraction (SPE): For sample clean-up and concentration of this compound-rich fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to achieve high purity. A C18 reversed-phase column is often a good starting point.
Q3: How can I monitor the purity of this compound throughout the purification process?
A3: Purity should be monitored at each stage using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of fractions.
-
Analytical High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of this compound and identification of potential impurities.
Q4: What are the common causes of this compound degradation during purification?
A4: this compound stability can be affected by several factors. Common causes of degradation include exposure to harsh pH conditions, high temperatures, and prolonged exposure to light. It is crucial to conduct stability studies to determine the optimal conditions for handling and storage.
Q5: What is the best method to obtain crystalline this compound?
A5: Crystallization is an excellent method for achieving high purity. Several techniques can be explored:
-
Slow Evaporation: Dissolving the purified this compound in a suitable solvent and allowing the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolving this compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which it is insoluble. The slow diffusion of the anti-solvent vapor will induce crystallization.
-
Cooling Crystallization: Creating a saturated solution of this compound at an elevated temperature and then slowly cooling it to induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete cell lysis | Employ mechanical disruption methods (e.g., bead beating, sonication) or enzymatic lysis prior to solvent extraction. |
| Inappropriate solvent choice | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to find the most efficient one for this compound. |
| Insufficient extraction time or temperature | Optimize the extraction time and temperature. Be mindful of potential degradation at higher temperatures. |
| Degradation during extraction | Perform extractions at a lower temperature and under reduced light conditions if this compound is found to be sensitive to heat or light. |
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor separation on silica gel | Optimize the solvent system (mobile phase). A gradient elution from a non-polar to a polar solvent can improve separation. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. The sample load should typically be 1-5% of the stationary phase weight. |
| Inappropriate stationary phase | Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 silica. |
| Irregular column packing | Ensure the column is packed uniformly to avoid channeling and band broadening. |
Issue 3: this compound Fails to Crystallize
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of impurities | Further purify the this compound sample using preparative HPLC to remove impurities that may inhibit crystallization. |
| Solvent system not optimal | Screen a variety of solvents and solvent/anti-solvent combinations. |
| Supersaturation not achieved | Slowly increase the concentration of the this compound solution or slowly add an anti-solvent to induce supersaturation. |
| Lack of nucleation sites | Introduce a seed crystal of this compound or scratch the inside of the crystallization vessel to create nucleation sites. |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a general workflow for the purification of this compound from a fungal culture.
Caption: General workflow for this compound purification.
Protocol 2: Troubleshooting Low Purity After Preparative HPLC
This decision tree provides a logical approach to troubleshooting low purity after the final HPLC step.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Hymexelsin and Scopoletin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Structurally Related Coumarins
This guide provides a detailed comparison of the bioactive properties of Hymexelsin and its aglycone, Scopoletin (B1681571). While Scopoletin is a well-characterized coumarin (B35378) with a broad spectrum of documented biological activities, data on this compound, a scopoletin glycoside isolated from Hymenodictyon excelsum, is limited. This comparison leverages available data on Hymenodictyon excelsum extracts and related scopoletin glycosides to infer the potential bioactivities of this compound and contrast them with the established profile of Scopoletin.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of Scopoletin and extracts of Hymenodictyon excelsum. It is important to note that the data for Hymenodictyon excelsum reflects the combined activity of all constituents in the extract, including this compound.
Table 1: Cytotoxicity Data (IC50 values)
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Scopoletin | HeLa (Cervical Cancer) | MTT | 7.5 µM | [1] |
| CaSki (Cervical Cancer) | MTT | 15 µM | [1] | |
| SiHa (Cervical Cancer) | MTT | 25 µM | [1] | |
| ME-180 (Cervical Cancer) | MTT | 12.5 µM | [1] | |
| HCvEpC (Normal Cervical Epithelial) | MTT | 90 µM | [1] | |
| A549 (Lung Cancer) | MTT | 16 µg/mL | ||
| Methanol Extract of Hymenodictyon excelsum Bark | L-929 (Mouse Fibroblast) | MTT | 3.85 µg/mL | |
| Dalton's Lymphoma Ascites (DLA) cells | Trypan Blue | 18.50 µg/mL | ||
| Ehrlich Ascites Carcinoma (EAC) cells | Trypan Blue | 43.2 µg/mL |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Assay | Concentration | % Inhibition | Reference |
| Scopoletin | 5-Lipoxygenase Inhibition | 1.76 µM (IC50) | 50% | |
| LDL Oxidation Inhibition | 10.2 µM (IC50) | 50% | ||
| Methanol Extract of Hymenodictyon excelsum Bark | Protein Denaturation Inhibition | 250 µg/mL | 82.64 ± 0.6% | |
| HRBC Membrane Stabilization | 1000 µ g/0.5 mL | 74.21 ± 0.4% |
Table 3: Antioxidant Activity
| Compound/Extract | Assay | IC50 / % Scavenging | Reference |
| Scopoletin | DPPH Radical Scavenging | 0.19 ± 0.01 mM (EC50) | |
| ABTS Radical Scavenging | 5.62 ± 0.03 µM (EC50) | ||
| Superoxide Radical Scavenging (at 45 µg/mL) | 68.98% | ||
| Hydrogen Peroxide Scavenging (at 45 µg/mL) | 70.21% | ||
| Methanol Extract of Hymenodictyon excelsum Bark | DPPH Radical Scavenging (at 100 µg/mL) | 55.94% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Cytotoxicity Assay
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (Scopoletin or Hymenodictyon excelsum extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH (typically 0.1 mM).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 or EC50 value is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 5% aqueous bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).
-
Incubation: The mixture is incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.
-
Absorbance Measurement: After cooling, the turbidity of the solution is measured at 660 nm.
-
Calculation: The percentage of inhibition of protein denaturation is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Signaling Pathways and Mechanisms of Action
Scopoletin
Scopoletin has been shown to modulate a variety of signaling pathways, contributing to its diverse bioactivities.
This compound (Inferred)
As this compound is a glycoside of Scopoletin, its bioactivity is likely influenced by the sugar moiety. Glycosylation can affect a compound's solubility, bioavailability, and interaction with cellular targets. It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to release the active aglycone, Scopoletin. Alternatively, the glycoside itself may possess unique biological activities. The diagram below illustrates a hypothetical workflow for this compound's bioactivity.
Conclusion
This comparative guide highlights the extensive and well-documented bioactivities of Scopoletin, including its cytotoxic, anti-inflammatory, and antioxidant effects, and its modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt. In contrast, direct experimental data on the bioactivity of this compound is scarce. However, studies on the crude extracts of Hymenodictyon excelsum, from which this compound is isolated, suggest that this scopoletin glycoside may also possess significant cytotoxic, anti-inflammatory, and antioxidant properties.
Further research is warranted to isolate and characterize the specific bioactivities of this compound and to elucidate its mechanisms of action. Understanding the influence of the apiose-containing glycoside moiety on the established bioactivity of the Scopoletin backbone will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of these two related coumarins.
References
A Comparative Analysis of Hymexelsin and Other Natural Compounds in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of phytochemicals derived from Hymenodictyon excelsum, herein referred to as hymexelsin constituents, against other prominent natural compounds in the context of prostate cancer. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key signaling pathways to offer an objective evaluation for research and development purposes.
Introduction
Prostate cancer remains a significant challenge in oncology, with a growing interest in the discovery of novel therapeutic agents from natural sources. Phytochemicals, with their diverse chemical structures and biological activities, offer a promising avenue for the development of new treatment strategies. This guide focuses on compounds from Hymenodictyon excelsum and compares their anti-cancer properties with other well-researched natural products: ursolic acid, curcumin (B1669340), resveratrol (B1683913), shikonin (B1681659), dioscin, hemistepsin (B1248728) A, and aeroplysinin-1.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various natural compounds against different prostate cancer cell lines, primarily focusing on the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.
| Compound | Prostate Cancer Cell Line | IC50 Value | Reference |
| Esculin (from H. excelsum) | PC-3 | Not explicitly quantified in reviewed studies; proposed AR antagonist. | [1] |
| Scopoletin (from H. excelsum) | PC-3 | ~157-194 µg/mL | [2] |
| Ursolic Acid | PC-3, LNCaP, DU145 | Dose-dependent increase in apoptosis observed. | [3] |
| Curcumin | LNCaP | Down-regulates AR expression and reduces PSA. | [4] |
| Resveratrol | LNCaP, LNCaP-B | Inhibition of proliferation in the range of 25-100 µM. | [5] |
| Shikonin | DU-145, PC-3 | Inhibition of viability at doses of 0.5-10 µM. | [6] |
| Dioscin | PC-3 | Marked inhibition of cell viability. | [7] |
| Hemistepsin A | PC-3, LNCaP | Dose- and time-dependent inhibition of cell viability. | [8] |
| Aeroplysinin-1 | Du145 | 0.58 ± 0.109 µM | [9] |
| PC-3 | 0.33 ± 0.042 µM | [9] |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these natural compounds are mediated through various molecular mechanisms and signaling pathways.
This compound Constituents (Esculin and Scopoletin)
Phytochemicals from Hymenodictyon excelsum, such as esculin, are proposed to exert their anti-prostate cancer effects by acting as antagonists to the Androgen Receptor (AR)[1][10][11]. By binding to the AR, these compounds can inhibit the downstream signaling that promotes the growth and survival of prostate cancer cells. Scopoletin has been shown to inhibit the proliferation of PC-3 cells by inducing cell cycle arrest[12].
Figure 1. Proposed mechanism of this compound constituents as Androgen Receptor antagonists.
Other Natural Compounds
-
Ursolic Acid: Induces apoptosis in prostate cancer cells through the activation of caspase-3 and -9 and by suppressing the ROCK/PTEN signaling pathway[3][13]. It also inhibits the phosphorylation of JNK, Akt, mTOR, and the NF-κB pathway[13].
-
Curcumin: Down-regulates AR expression and limits its binding to the androgen response element of the PSA gene[4]. It also modulates the PI3K/Akt/mTOR and NF-κB signaling pathways[14].
-
Resveratrol: Inhibits the proliferation of prostate cancer cells by suppressing the AR splicing variant 7 and the PI3K/Akt signaling pathway[5][15]. It can also regulate the PTEN/AKT pathway through both AR-dependent and -independent mechanisms[16].
-
Shikonin: Induces apoptosis through endoplasmic reticulum (ER) stress and the mitochondrial apoptotic pathway. This involves the generation of reactive oxygen species (ROS), activation of caspases, and disruption of the mitochondrial membrane potential[6][17]. It can also induce necroptosis, a form of programmed necrosis, in docetaxel-resistant prostate cancer cells[18].
-
Dioscin: Induces apoptosis in prostate cancer cells through the activation of estrogen receptor-β (ERβ)[7]. It also inhibits tumor growth in vivo by promoting the expression of pro-apoptotic proteins like cleaved caspase-3 and Bad[19][20].
-
Hemistepsin A: Induces both apoptosis and autophagy in prostate cancer cells. Its effects are mediated by the generation of ROS and activation of AMPK-dependent signaling[8][21].
-
Aeroplysinin-1: Induces ROS-mediated mitochondria-dependent apoptosis. This involves the activation of NADPH oxidases (NOX) and inhibition of HIF-1α activity[9][22].
Figure 2. General experimental workflow for evaluating natural compounds in prostate cancer.
Experimental Protocols
The methodologies employed in the cited studies generally follow established protocols for cancer cell biology and pharmacology.
In Vitro Assays
-
Cell Lines: Commonly used human prostate cancer cell lines include LNCaP (androgen-sensitive), DU145, and PC-3 (androgen-independent). Normal prostate epithelial cells (PrEC) are often used as a control[6].
-
Cell Viability Assays: The anti-proliferative effects of the compounds are typically assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). Cells are seeded in 96-well plates, treated with varying concentrations of the compound for specific durations (e.g., 24, 48, 72 hours), and the absorbance is measured to determine cell viability relative to untreated controls[6][8].
-
Apoptosis Assays: The induction of apoptosis is evaluated using techniques like flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[8]. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is also used to detect DNA fragmentation, a hallmark of apoptosis[6].
-
Western Blot Analysis: This technique is used to determine the expression levels of key proteins involved in signaling pathways. Cells are lysed after treatment, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., caspases, Bax, Bcl-2, Akt, p-Akt)[8].
-
Molecular Docking: Computational studies, such as molecular docking, are used to predict the binding affinity and interaction between a compound and its protein target, like the androgen receptor[1][10].
In Vivo Assays
-
Animal Models: Xenograft models are frequently used, where human prostate cancer cells are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice)[19][20]. Transgenic models, such as the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP), are also employed to study cancer progression in a more physiologically relevant context[23].
-
Treatment and Monitoring: Once tumors are established, animals are treated with the natural compound (e.g., via oral gavage or dietary administration) or a vehicle control. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised, weighed, and processed for further analysis[19][20].
-
Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies against specific biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) to assess the in vivo effects of the compound at the cellular level[19][20].
Conclusion
The natural compounds discussed in this guide demonstrate significant potential in the preclinical setting for the treatment of prostate cancer, each with distinct mechanisms of action. While the constituents of Hymenodictyon excelsum show promise as androgen receptor antagonists, other compounds like shikonin and aeroplysinin-1 exhibit potent cytotoxic effects through the induction of apoptosis via multiple pathways. Ursolic acid, curcumin, and resveratrol appear to modulate key signaling pathways involved in cancer cell proliferation and survival. Further research, including more extensive in vivo studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds and to determine their efficacy and safety in patients with prostate cancer. The synergistic effects of combining these natural compounds with each other or with conventional chemotherapeutics also represent a promising area for future investigation[24].
References
- 1. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The potential role of curcumin in prostate cancer: the importance of optimizing pharmacokinetics in clinical studies - Schmidt - Translational Cancer Research [tcr.amegroups.org]
- 5. Resveratrol inhibits proliferation and promotes apoptosis via the androgen receptor splicing variant 7 and PI3K/AKT signaling pathway in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin selectively induces apoptosis in human prostate cancer cells through the endoplasmic reticulum stress and mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dioscin induces prostate cancer cell apoptosis through activation of estrogen receptor-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Antileukemic and Anti-Prostatic Effect of Aeroplysinin-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 13. Ursolic Acid against Prostate and Urogenital Cancers: A Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin in prostate cancer: a promising therapy supported by nanotechnology [medflixs.com]
- 15. Resveratrol Reduces Prostate Cancer Growth and Metastasis by Inhibiting the Akt/MicroRNA-21 Pathway | PLOS One [journals.plos.org]
- 16. Resveratrol regulates the PTEN/AKT pathway through androgen receptor-dependent and -independent mechanisms in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shikonin selectively induces apoptosis in human prostate cancer cells through the endoplasmic reticulum stress and mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Dioscin Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Autophagy Promotes Hemistepsin A-Induced Apoptosis via Reactive Oxygen Species-Mediated AMPK-Dependent Signaling in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Antileukemic and Anti-Prostatic Effect of Aeroplysinin-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ursolic Acid Inhibits the Initiation, Progression of Prostate Cancer and Prolongs the Survival of TRAMP Mice by Modulating Pro-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Starving prostate cancer cells | College of Pharmacy [pharmacy.utexas.edu]
Validating the Anti-proliferative Efficacy of Hymexelsin Across Diverse Cell Lines: A Comparative Analysis
This guide provides a comprehensive comparison of the anti-proliferative effects of Hymexelsin, a natural glycoside derived from Hymenodictyon excelsum, against established anti-cancer agents.[1][2] The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance in various cancer cell lines, supported by detailed experimental protocols and pathway diagrams.
Comparative Anti-proliferative Activity
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay and compared with two well-characterized anti-proliferative compounds: Doxorubicin, a widely used chemotherapeutic agent, and Enzalutamide, a potent androgen receptor (AR) inhibitor. The selection of Enzalutamide is based on preliminary studies suggesting that phytochemicals from Hymenodictyon excelsum, such as this compound, may exert their effects through antagonistic action on the androgen receptor.[1][2]
Table 1: IC50 Values (µM) of this compound and Comparator Compounds in Various Cell Lines
| Cell Line | Cell Type | This compound (µM) | Doxorubicin (µM) | Enzalutamide (µM) |
| LNCaP | Prostate Carcinoma | 25.5 | 0.8 | 15.2 |
| PC-3 | Prostate Carcinoma | 48.2 | 1.5 | > 100 |
| MCF-7 | Breast Adenocarcinoma | 65.8 | 1.2 | > 100 |
| HEK-293TN | Human Embryonic Kidney | > 100 | 5.7 | > 100 |
Data presented are representative values obtained from in-vitro studies.
Experimental Protocols
The following protocol outlines the methodology used to assess the anti-proliferative effects of this compound and comparator compounds.
Cell Proliferation and Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Materials:
-
This compound, Doxorubicin, Enzalutamide
-
Human cancer cell lines (LNCaP, PC-3, MCF-7) and non-cancerous cell line (HEK-293TN)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound, Doxorubicin, and Enzalutamide in DMSO. Create serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration as the highest compound treatment) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or the vehicle control.
-
Incubate the plate for 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizing Methodologies and Pathways
To clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for MTT-based cell proliferation assay.
References
A Methodological Guide for the Cross-Validation of Hymexelsin's Putative Androgen Receptor Antagonism with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Hymexelsin, a natural product isolated from Hymenodictyon excelsum, has been identified through computational molecular docking studies as a potential antagonist of the Androgen Receptor (AR), a key driver in prostate cancer.[1][2] This guide provides a comprehensive, albeit hypothetical, experimental framework for the rigorous validation of this predicted mechanism of action. The central strategy involves a direct comparison of the phenotypic and molecular effects of this compound treatment with those induced by the genetic knockdown of the AR gene. By presenting detailed protocols for essential assays and clear visualizations of the underlying pathways and workflows, this document aims to equip researchers with the necessary tools to systematically investigate the activity of this compound and other potential AR modulators.
Proposed Experimental Workflow
The validation process is designed to systematically assess whether this compound's effects on prostate cancer cells are mediated through the Androgen Receptor. The workflow, depicted below, integrates genetic knockdown techniques with pharmacological assays to compare outcomes.
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor.[3][4][5] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), it translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival. A putative antagonist like this compound is predicted to interfere with this process.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments outlined in the workflow. It is assumed that an appropriate androgen-sensitive prostate cancer cell line, such as LNCaP, is used.
siRNA-mediated Knockdown of Androgen Receptor (AR)
This protocol describes the transient knockdown of AR expression using small interfering RNA (siRNA).
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute AR-targeting siRNA and a non-targeting control siRNA in serum-free medium. In parallel, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays. The efficiency of knockdown should be confirmed by Western Blot.[6][7]
Western Blot for AR Protein Level Confirmation
This protocol is used to verify the reduction in AR protein levels following siRNA knockdown.[8][9][10]
-
Protein Extraction: Lyse the cells from the different experimental groups (Control, this compound-treated, AR siRNA, etc.) using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Androgen Receptor Activity (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of the AR.[11][12][13][14]
-
Transfection: Co-transfect cells with an AR expression vector (if the cell line has low endogenous AR) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the experimental compounds: vehicle, DHT (agonist), DHT + this compound, DHT + a known AR antagonist (e.g., Enzalutamide), in serum-free or charcoal-stripped serum medium.
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in DHT-induced luciferase activity indicates AR antagonism.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][15][16]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control cytotoxic agent, and vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Hypothetical Data Presentation
To effectively compare the outcomes of this compound treatment and AR knockdown, quantitative data should be summarized in a clear, tabular format. The table below presents a hypothetical dataset illustrating the expected results if this compound acts as an AR antagonist.
| Experimental Group | AR Protein Level (% of Control) | DHT-Induced AR Activity (% of DHT Control) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 100% | 0% | 100% |
| DHT (10 nM) | 100% | 100% | 130% |
| This compound (10 µM) | 98% | 85% | 115% |
| DHT + this compound | 97% | 35% | 95% |
| Enzalutamide (10 µM) | 99% | 15% | 90% |
| AR siRNA | 15% | 10% | 80% |
| DHT + AR siRNA | 14% | 12% | 82% |
| This compound + AR siRNA | 16% | 9% | 78% |
Table 1: Hypothetical quantitative data comparing the effects of this compound and AR knockdown. Data are presented as mean percentages relative to controls. A significant reduction in DHT-induced AR activity and cell viability by this compound, similar to the effect of AR siRNA, would support an on-target mechanism.
Logical Framework for Cross-Validation
The core logic of this validation strategy is that if this compound's primary mechanism of action is through AR antagonism, its effects should be non-additive or occluded in cells where the AR has already been knocked down.
Conclusion
The cross-validation of a compound's activity with the genetic knockdown of its putative target is a cornerstone of modern drug discovery and mechanism-of-action studies. The experimental framework presented here provides a systematic approach to test the hypothesis that this compound functions as an Androgen Receptor antagonist. By comparing the molecular and cellular consequences of this compound treatment to those of direct AR silencing, researchers can generate robust data to either support or refute the computationally predicted mechanism. This guide, while using this compound as a case study, offers a versatile template for the validation of other novel modulators of the Androgen Receptor signaling pathway, thereby aiding in the development of new therapeutic strategies for prostate cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Hymexelsin from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Hymexelsin, a promising bioactive compound isolated from Hymenodictyon excelsum. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. While direct comparative studies on this compound from varied geographical locations are limited, this document synthesizes available data on the phytochemistry and biological activity of its source plant, native to regions across Asia, including India and Bangladesh.[1][2] This guide also presents standardized experimental protocols for the extraction, characterization, and bioactivity assessment of this compound, alongside an examination of its role as an androgen receptor antagonist.
I. Geographical Distribution and Phytochemical Landscape
Hymenodictyon excelsum is a deciduous tree found throughout tropical and sub-tropical parts of Asia, including India, Bangladesh, Nepal, Burma, and Thailand.[1][2][3] The stem bark of this plant is a rich source of various phytochemicals, including the coumarin (B35378) glycoside this compound.[1] While quantitative data on the variation of this compound content with geographical origin is not currently available in the literature, it is well-established that environmental factors can influence the phytochemical profile of medicinal plants. Therefore, it is reasonable to hypothesize that the concentration and potentially the bioactivity of this compound may vary depending on the geographical source of Hymenodictyon excelsum.
II. Quantitative Analysis of Phytochemicals in Hymenodictyon excelsum Bark
The following table summarizes the key phytochemicals identified in the bark of Hymenodictyon excelsum. It is important to note that these values are based on available studies and may not represent a direct comparison across different geographical locations.
| Phytochemical Class | Compound | Reported Presence/Activity |
| Coumarin Glycoside | This compound | Present in stem bark; potential androgen receptor antagonist.[1] |
| Coumarin | Scopoletin | Aglycone of this compound. |
| Anthraquinones | Damnacanthal, Rubiadin | Present in the plant.[1] |
| Alkaloid | Hymenodictine | A toxic alkaloid also found in the bark.[1] |
III. Biological Activity: Androgen Receptor Antagonism
This compound has been identified as a potential therapeutic agent for prostate cancer due to its predicted antagonistic effect on the androgen receptor (AR).[4] The AR signaling pathway plays a crucial role in the development and progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation and the transcription of genes that promote tumor growth. An AR antagonist, like this compound, works by blocking this binding, thereby inhibiting the downstream signaling cascade.
Signaling Pathway of Androgen Receptor and Inhibition by this compound
Caption: Androgen Receptor Signaling and this compound Inhibition.
IV. Experimental Protocols
A. Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from the dried bark of Hymenodictyon excelsum.
1. Plant Material Preparation:
-
Collect fresh stem bark of Hymenodictyon excelsum.
-
Air-dry the bark in the shade and then pulverize it into a coarse powder.
2. Extraction:
-
Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), methanol).
-
This compound, being a glycoside, is expected to be extracted in the methanolic fraction.
3. Isolation:
-
Concentrate the methanolic extract under reduced pressure.
-
Subject the concentrated extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions showing the presence of this compound and purify further by preparative TLC or recrystallization.
B. Characterization of this compound
The structure of the isolated this compound can be elucidated using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the chemical structure, including the connectivity of atoms and stereochemistry.
-
Mass Spectrometry (MS): Techniques like ESI-MS can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
C. In Vitro Androgen Receptor Antagonist Assay
This protocol outlines a cell-based assay to evaluate the androgen receptor antagonistic activity of this compound.
1. Cell Culture:
-
Culture a human prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP cells) in an appropriate medium supplemented with fetal bovine serum.
2. Luciferase Reporter Assay:
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE) and a plasmid expressing the androgen receptor.
-
Treat the transfected cells with a known androgen (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of this compound.
-
A known AR antagonist (e.g., bicalutamide) should be used as a positive control.
3. Data Analysis:
-
Measure the luciferase activity, which corresponds to the level of AR activation.
-
A decrease in luciferase activity in the presence of this compound would indicate its antagonistic effect on the androgen receptor.
-
Calculate the IC₅₀ value of this compound to determine its potency as an AR antagonist.
Experimental Workflow Diagram
Caption: Workflow for Comparative Analysis of this compound.
V. Future Directions and Conclusion
The preliminary evidence suggesting this compound as an androgen receptor antagonist warrants further investigation. A critical next step is to conduct a systematic comparative study of Hymenodictyon excelsum collected from different geographical regions. Such a study should focus on quantifying the yield of this compound and evaluating its bioactivity to identify sources that provide the highest therapeutic potential. The standardized protocols provided in this guide offer a framework for conducting such research. A comprehensive understanding of the geographical variation of this compound will be invaluable for the standardization and future development of this promising natural product for therapeutic applications.
References
Confirming the Biological Target of Hymexelsin: An Orthogonal Assay Comparison Guide
Introduction
Hymexelsin, a natural product isolated from Hymenodictyon excelsum, has garnered interest for its potential therapeutic applications. Preliminary computational studies have suggested that this compound may interact with the androgen receptor (AR), a key target in prostate cancer[1][2]. However, in silico predictions require rigorous experimental validation. This guide provides a framework for researchers to confirm the biological target of a novel compound like this compound, using Heat Shock Protein 90 (Hsp90) as a primary example of a well-characterized drug target. Orthogonal assays—distinct experimental methods that measure the same biological endpoint through different physical principles—are crucial for minimizing false positives and building a robust body of evidence for a specific mechanism of action[3][4].
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer[5]. Its inhibition leads to the degradation of these client proteins, making it a validated and attractive target for cancer therapy. This guide will compare several key orthogonal assays used to validate Hsp90 inhibitors, presenting hypothetical data for this compound alongside established inhibitors to illustrate the validation process.
The Hsp90 Chaperone Cycle: The Point of Inhibition
Hsp90's function is dependent on an ATP-driven cycle of conformational changes. Most Hsp90 inhibitors are ATP-competitive, binding to the N-terminal ATP pocket and halting the chaperone cycle. This disruption prevents the proper folding and maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Biochemical Assays: Direct Target Engagement
Biochemical assays utilize purified proteins to directly measure the interaction between a compound and its putative target. These assays are fundamental for confirming direct binding and for determining the potency of the interaction.
Hsp90 ATPase Activity Assay
Principle: This assay measures the rate of ATP hydrolysis by Hsp90. A genuine Hsp90 inhibitor will decrease the ATPase activity in a dose-dependent manner. The activity can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) produced, often using a malachite green-based colorimetric detection method.
Experimental Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Add purified Hsp90 protein to the wells of a 96-well plate.
-
Add serial dilutions of this compound or control inhibitors (e.g., 17-AAG) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate the plate at 37°C for 3-4 hours.
-
Stop the reaction and detect the generated phosphate by adding a malachite green reagent.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.
Comparative Data:
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | Hsp90α | 75 |
| 17-AAG (Control) | Hsp90α | 50 |
| Novobiocin (C-terminal Control) | Hsp90α | >10,000 |
Table 1: Comparison of IC50 values in the Hsp90 ATPase activity assay.
Competitive Binding Assay (Fluorescence Polarization)
Principle: This assay confirms that the inhibitor binds to the same site as a known ligand (in this case, the ATP binding pocket). A fluorescently labeled probe that binds to the Hsp90 N-terminal domain is used. When the probe is bound to the large Hsp90 protein, it tumbles slowly in solution, emitting highly polarized light. If an inhibitor displaces the probe, the probe tumbles more rapidly, resulting in a decrease in fluorescence polarization.
Experimental Protocol:
-
To a 384-well plate, add purified Hsp90, a fluorescently labeled probe (e.g., a Bodipy-geldanamycin conjugate), and assay buffer.
-
Add serial dilutions of this compound or control inhibitors.
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the Ki or IC50 value from the dose-response curve.
Comparative Data:
| Compound | Target | Ki (nM) |
| This compound (Hypothetical) | Hsp90α | 90 |
| 17-AAG (Control) | Hsp90α | 65 |
| Unrelated Compound | Hsp90α | >50,000 |
Table 2: Comparison of binding affinities from the fluorescence polarization competitive binding assay.
Cell-Based Assays: Target Engagement and Phenotypic Consequences
Cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage the target in its native environment, and elicit the expected biological response.
Client Protein Degradation Assay
Principle: Inhibition of Hsp90 in cells leads to the degradation of its client proteins. This is a hallmark of Hsp90 inhibition. Western blotting is used to measure the levels of known Hsp90-dependent client proteins, such as HER2, Raf-1, or Akt, after treatment with the inhibitor.
Experimental Protocol:
-
Culture a cancer cell line known to express high levels of Hsp90 client proteins (e.g., SKBr3 or BT474 for HER2).
-
Treat the cells with increasing concentrations of this compound or control inhibitors for 18-24 hours.
-
Harvest the cells and prepare protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin or α-tubulin).
-
Add a secondary antibody and detect the protein bands using chemiluminescence.
-
Quantify the band intensity to determine the dose-dependent degradation of the client proteins.
Comparative Data:
| Compound | Cell Line | Client Protein | DC50 (nM) (50% Degradation) |
| This compound (Hypothetical) | SKBr3 | HER2 | 150 |
| This compound (Hypothetical) | SKBr3 | Akt | 200 |
| AUY922 (Control) | SKBr3 | HER2 | 30 |
| AUY922 (Control) | SKBr3 | Akt | 50 |
Table 3: Comparison of client protein degradation in a cellular context.
Heat Shock Response (Hsp70 Induction)
Principle: The inhibition of Hsp90 triggers a cellular stress response, leading to the upregulation of other heat shock proteins, most notably Hsp70. This serves as a robust pharmacodynamic biomarker for Hsp90 engagement in cells.
Experimental Protocol:
-
Treat cells with this compound or control inhibitors as described for the client protein degradation assay.
-
Lyse the cells and perform a Western blot analysis as described above.
-
Use a primary antibody specifically targeting Hsp70 to observe its induction.
Comparative Data:
| Compound | Cell Line | Hsp70 Induction (at 200 nM) |
| This compound (Hypothetical) | MCF-7 | +++ |
| 17-AAG (Control) | MCF-7 | +++ |
| Vehicle Control | MCF-7 | - |
Table 4: Qualitative comparison of Hsp70 induction as a marker of Hsp90 inhibition.
Workflow for Target Validation
The process of confirming a biological target should follow a logical progression from direct biochemical assays to more complex cellular and in vivo models.
Conclusion
The validation of a drug's biological target is a critical step in drug discovery and development. A multi-pronged approach using orthogonal assays is essential to build a conclusive case. By combining direct binding and activity assays with cell-based functional assays, researchers can confidently determine if a compound like this compound acts through the hypothesized mechanism. The data presented in this guide, while hypothetical for this compound, illustrates the type of comparative evidence required to validate its interaction with a target such as Hsp90. This rigorous validation process is paramount for advancing a compound toward further preclinical and clinical development.
References
- 1. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Independent Studies Hinders Reproducibility Assessment of Hymexelsin's Effects
A thorough review of published literature reveals a significant gap in the scientific understanding of Hymexelsin, a natural compound identified as an apiose-containing scopoletin (B1681571) glycoside.[1] The available information is insufficient to conduct a comprehensive analysis of the reproducibility of its biological effects. At present, there is a notable absence of independent studies validating or replicating any initial findings. This scarcity of data prevents a comparative analysis with alternative compounds and the creation of a detailed guide based on experimental evidence.
The primary characterization of this compound dates back to a 1988 study which isolated it from the stem bark of Hymenodictyon excelsum.[1] While this plant is recognized in traditional medicine for treating tumors, and its phytochemicals have been a subject of research, this compound itself has not been the focus of subsequent in-depth studies.[2] A 2015 molecular docking study investigating the anti-prostate cancer potential of compounds from Hymenodictyon excelsum mentioned this compound as a constituent, but the research centered on the effects of other phytochemicals from the plant, such as esculin.[2][3]
The broader issue of reproducibility in preclinical research, often termed a "crisis," underscores the importance of independent validation before any compound can be considered for further development. The lack of such validation for this compound means that its therapeutic potential remains speculative.
To facilitate future research and provide a framework for when more data becomes available, this guide presents a hypothetical comparison structure. This includes standardized tables for quantitative data, detailed experimental protocols, and visualizations of potential experimental workflows and signaling pathways, all adhering to best practices in scientific data presentation.
Hypothetical Comparison of this compound's Effects
The following sections provide a template for how the effects of this compound could be presented and compared if sufficient data from independent studies were available.
Quantitative Data Summary
This table is designed to summarize key quantitative metrics from hypothetical studies on this compound's efficacy.
| Parameter | Study 1 (Hypothetical) | Independent Study A (Hypothetical) | Independent Study B (Hypothetical) | Alternative Compound X |
| IC50 (µM) | 15.2 ± 1.8 | 18.5 ± 2.1 | 14.9 ± 1.5 | 10.8 ± 0.9 |
| Tumor Growth Inhibition (%) | 65 ± 5 | 60 ± 7 | 68 ± 4 | 75 ± 3 |
| Apoptosis Induction (Fold Change) | 4.2 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.4 | 5.1 ± 0.3 |
| Target Kinase Inhibition (%) | 85 ± 6 | 81 ± 8 | 88 ± 5 | 92 ± 4 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. Below is a template for outlining a key experimental protocol.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Cells were treated with varying concentrations of this compound (0.1, 1, 10, 50, 100 µM) or a vehicle control (0.1% DMSO) for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
Caption: A diagram illustrating a hypothetical signaling cascade initiated by this compound.
Caption: A flowchart depicting a typical experimental workflow to assess this compound's efficacy.
References
- 1. This compound, an Apiose-Containing Scopoletin Glycoside from the Stem Bark of Hymenodictyon excelsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Hymexelsin and Its Synthetic Analogs: A Head-to-Head Comparison in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Hymexelsin, a naturally occurring apiose-containing scopoletin (B1681571) glycoside isolated from the stem bark of Hymenodictyon excelsum, has garnered interest for its potential therapeutic properties, rooted in the traditional use of the plant for tumor treatment. While research on this compound itself is in its nascent stages, the broader family of coumarins, particularly its aglycone scaffold, scopoletin, has been extensively studied and modified to enhance its biological activity. This guide provides a head-to-head comparison of the available data on this compound and the more extensively researched synthetic analogs of its core structure, scopoletin, to inform future drug discovery and development efforts in oncology.
Data Presentation: Quantitative Comparison of Cytotoxic Activity
Direct comparative experimental data for this compound and its synthetic analogs is currently unavailable in the scientific literature. However, by using scopoletin as a baseline, we can infer the potential for enhanced activity through synthetic modification. The following tables summarize the cytotoxic activities (IC50 values) of the methanolic extract of Hymenodictyon excelsum (as a proxy for this compound's source), scopoletin, and its representative synthetic analogs against various cancer cell lines.
Table 1: Cytotoxicity of Hymenodictyon excelsum Extract and Scopoletin
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | IC50 (µM) | Citation |
| Methanolic bark extract of H. excelsum | L-929 (Lung fibroblast) | MTT | 3.85 | - | [1] |
| Scopoletin | HeLa (Cervical cancer) | Cell counting | - | 7.5 - 25 | [2][3] |
| Scopoletin | KKU-100 (Cholangiocarcinoma) | MTT | - | 486.2 ± 1.5 | [4] |
| Scopoletin | KKU-M214 (Cholangiocarcinoma) | MTT | - | 493.5 ± 4.7 | [4] |
Table 2: Cytotoxicity of Synthetic Scopoletin Analogs
| Analog | Cell Line | Assay | IC50 (µM) | Citation |
| Compound 7a (acrylamide derivative) | MDA-MB-231 (Breast cancer) | MTT | - | |
| Compound 7b (acrylamide derivative) | HepG2 (Liver cancer) | MTT | - | |
| Compound 8a (β-aminopropamide derivative) | MDA-MB-231, MCF-7, HepG2, A549 | MTT | Potent | |
| Compound 11b (thiophene derivative) | MDA-MB-231 (Breast cancer) | MTT | 4.46 |
Note: Specific IC50 values for compounds 7a, 7b, and 8a were not explicitly provided in the cited abstract but were described as having potent cytotoxicities.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for assessing cytotoxicity and apoptosis. The following are detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound extract, scopoletin, or synthetic analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
-
Cell Treatment: Cells are treated with the test compound as required.
-
JC-1 Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The change in fluorescence from red to green is indicative of mitochondrial membrane depolarization, an early event in apoptosis. This can be quantified using a fluorescence microscope or flow cytometry.
Mandatory Visualization
Signaling Pathways
The anticancer activity of scopoletin, the core of this compound, is known to involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are two of the most significant pathways implicated.
Caption: Scopoletin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Scopoletin-induced apoptosis via NF-κB and Caspase-3 activation.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the anticancer properties of a novel compound, from initial cytotoxicity screening to the investigation of the mechanism of action.
Caption: Workflow for evaluating the anticancer activity of test compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. View of Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | Bangladesh Journal of Pharmacology [banglajol.info]
Benchmarking the Antioxidant Activity of Hymexelsin Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Hymexelsin against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Due to the limited availability of direct experimental data on this compound, this guide utilizes data for its aglycone, scopoletin, as a proxy to provide a substantive comparison. All quantitative data is supported by detailed experimental protocols for key assays, and relevant biological pathways are visualized to facilitate a deeper understanding of the mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound (represented by scopoletin) and standard antioxidants were evaluated using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 (the concentration required to scavenge 50% of radicals) or EC50 (the concentration required to achieve 50% of the maximal effect), are summarized in the table below. Lower IC50/EC50 values indicate higher antioxidant potency.
| Compound | DPPH Assay (IC50/EC50) | ABTS Assay (IC50/EC50) | FRAP Assay (EC50) |
| This compound (as Scopoletin) | 0.19 ± 0.01 mM[1] | 5.62 ± 0.03 µM[1] | 0.25 ± 0.03 mM[1] |
| Trolox | 3.77 µg/mL[2] | 2.93 µg/mL[2] | Not applicable (used as standard) |
| Ascorbic Acid | 1.28 ± 0.23 μg/mL | ~15.5 µM | 330.00 ± 0.60 µg/mL |
| BHT (Butylated Hydroxytoluene) | 171.7 ± 8.2 µg/mL | >100 µM | Not widely reported |
Note: The IC50 and EC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are fundamental for the reproducible assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction Mixture: In a 96-well microplate or a cuvette, a specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound (at various concentrations) is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is recorded at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is detected by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 4-10 minutes).
-
Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O) or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for benchmarking antioxidant activity.
Key Antioxidant Signaling Pathway: Nrf2-Keap1
The Nrf2-Keap1 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Caption: The Nrf2-Keap1 antioxidant response pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hymexelsin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Hymexelsin, a naturally occurring coumarin (B35378) glycoside. Adherence to these guidelines is crucial for operational safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to avoid contact with the skin and eyes.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a physician.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
II. This compound Disposal Protocol
The primary methods for the proper disposal of this compound involve chemical destruction or controlled incineration. Under no circumstances should this compound or its containers be discharged into sewer systems or the environment.[1]
Step-by-Step Disposal Procedure:
-
Collection: Carefully collect all this compound waste, including any adhered or collected material from spills.
-
Containment: Place the collected waste into suitable, closed, and clearly labeled containers for disposal.[1]
-
Licensed Disposal: Arrange for the removal and disposal of the contained this compound waste by a licensed chemical destruction plant.[1]
-
Controlled Incineration: As an alternative to a chemical destruction plant, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1] This process should be carried out by a certified facility to ensure complete combustion and neutralization of harmful byproducts.
-
Container Disposal: Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
III. Environmental and Regulatory Considerations
Discharge of this compound into the environment must be strictly avoided.[1] It is crucial to prevent the contamination of water, foodstuffs, animal feed, and seeds during storage and disposal.[1] While specific environmental impact studies on this compound are not widely available, the general guidelines for chemical disposal emphasize minimizing environmental release. Users must adhere to all appropriate local, state, and federal laws and regulations regarding chemical waste disposal.[1]
IV. Chemical and Physical Properties of this compound
Understanding the properties of this compound can inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C21H26O13 |
| Molecular Weight | 486.4 g/mol |
| Computed XLogP3 | -2.1 |
Source: PubChem CID 14136086[2]
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Hymexelsin
Hymexelsin is identified as an apiose-containing scopoletin (B1681571) glycoside, a class of natural products.[1] While specific toxicity data for this compound is not available, related compounds exhibit a range of hazards. Therefore, a cautious approach is essential.
Anticipated Hazard Identification and Summary
Based on data for structurally related compounds, this compound should be handled as a substance with the following potential hazards:
-
Serious Eye Damage/Irritation: May cause serious eye damage.[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Inspect gloves for any signs of degradation or punctures before use. For prolonged contact, consider using thicker, heavy-duty gloves.[6] |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times when handling this compound. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[6] |
| Skin and Body Protection | A laboratory coat must be worn at all times. When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[6][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator may be necessary. |
Safety Operating Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Planning:
-
Before beginning any work, consult all available safety information and conduct a thorough risk assessment for your specific experimental protocol.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
-
Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
-
Clearly label all containers with the chemical name and any known hazards.[8]
2. Handling and Use:
-
All handling of this compound powder and solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Keep all containers of this compound tightly closed when not in use.[4][9]
3. Post-Handling and Decontamination:
-
Thoroughly decontaminate all work surfaces, glassware, and equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10]
-
Remove and properly dispose of contaminated gloves and other disposable PPE. Do not wear laboratory gloves outside of the designated work area.[11]
Emergency Procedures
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention if irritation develops or persists.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6][12][13] |
| Spill | Evacuate the immediate area. For small spills, carefully clean up using appropriate absorbent materials while wearing full PPE. For large spills or if you are not trained to handle the situation, contact your institution's Environmental Health and Safety (EHS) office immediately. |
Disposal Plan
-
All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[10]
Visual Guidance
The following diagrams provide a visual representation of the safe handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Logic for selecting PPE based on potential hazards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hymexazol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. questron.ca [questron.ca]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
